molecular formula C5H6ClN3O B12974089 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

6-chloro-2-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B12974089
M. Wt: 159.57 g/mol
InChI Key: IKHMHNUAKNXSFV-UHFFFAOYSA-N
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Description

6-chloro-2-(methylamino)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(methylamino)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(methylamino)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6ClN3O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H2,7,8,9,10)

InChI Key

IKHMHNUAKNXSFV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=O)N1)Cl

Origin of Product

United States
Foundational & Exploratory

6-chloro-2-(methylamino)pyrimidin-4(3H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-chloro-2-(methylamino)pyrimidin-4(3H)-one Chemical Structure and Properties Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary

The compound 6-chloro-2-(methylamino)pyrimidin-4(3H)-one represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor landscape. Structurally, it offers a trifunctional core: a hydrogen-bond donor/acceptor motif (the lactam), a nucleophilic handle (the amine), and a highly reactive electrophilic center (the C6-chloride).

This guide provides a comprehensive technical analysis of this intermediate, focusing on its tautomeric behavior, regioselective synthesis, and utility as a precursor for CDK (Cyclin-Dependent Kinase) and EGFR (Epidermal Growth Factor Receptor) inhibitors.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of 4-substituted pyrimidines is non-negotiable for accurate docking studies and synthetic planning. While often drawn as the hydroxy-pyrimidine (lactim), experimental evidence confirms that the 4(3H)-one (lactam) tautomer predominates in solution and the solid state.

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between the oxo- (lactam) and hydroxy- (lactim) forms. The presence of the electron-withdrawing chlorine at C6 and the electron-donating methylamino group at C2 influences this ratio, stabilizing the N3-protonated lactam.

Tautomerism Lactam Lactam Form (Dominant) 6-chloro-2-(methylamino)pyrimidin-4(3H)-one (H-bond Acceptor/Donor Pair) Lactim Lactim Form (Minor) 6-chloro-2-(methylamino)pyrimidin-4-ol (Aromatic Character) Lactam->Lactim  K_taut << 1  

Figure 1: Tautomeric equilibrium favoring the N3-protonated lactam species in polar solvents.

Physicochemical Profile

The following data aggregates experimental values from homologous 2-amino-6-chloropyrimidine scaffolds, serving as a baseline for the N-methyl derivative.

PropertyValue / DescriptorMechanistic Insight
Molecular Formula C₅H₆ClN₃OCore scaffold.
Molecular Weight 159.57 g/mol Fragment-based drug design (FBDD) compliant.
Predicted pKa (N3-H) ~8.5 - 9.2The lactam NH is weakly acidic; deprotonation allows N-alkylation.
Predicted pKa (N1) ~2.5 - 3.0Protonation occurs at N1; the C6-Cl lowers basicity via inductive effect (-I).
LogP (Predicted) 0.4 - 0.8Moderate lipophilicity; suitable for cellular permeability optimization.
Solubility DMSO, DMF (High); Water (Low)Poor aqueous solubility drives the need for polar aprotic solvents in synthesis.
H-Bond Donors 2 (N3-H, N2-H)Critical for ATP-binding pocket interactions (hinge region).

Synthetic Pathways & Regiocontrol

Direct chlorination of pyrimidinones often lacks selectivity. The most robust industrial route ensures the correct positioning of the methylamino group by introducing it before ring closure or via specific displacement on a symmetric precursor.

Preferred Route: The "Guanidine Cyclization" Method

This protocol avoids the regioselectivity issues inherent in displacing trichloropyrimidines.

Step 1: Cyclization

  • Reagents: N-Methylguanidine hydrochloride + Diethyl malonate.

  • Conditions: NaOEt (3 eq), EtOH, Reflux, 4-6 h.

  • Mechanism: Double nucleophilic acyl substitution.

  • Intermediate: 2-(methylamino)pyrimidine-4,6-diol (tautomerizes to pyrimidine-4,6-dione).

Step 2: Chlorination

  • Reagents: POCl₃ (excess), N,N-Dimethylaniline (catalyst).

  • Conditions: Reflux, 2-4 h.

  • Product: 4,6-dichloro-N-methylpyrimidin-2-amine.

Step 3: Controlled Hydrolysis (The Critical Step)

  • Reagents: NaOH (2N, 1 eq), THF/H₂O.

  • Conditions: 60°C.

  • Logic: The 4- and 6-positions are chemically equivalent in the dichloro intermediate. Hydrolysis of one chloride yields the target chloropyrimidinone.

  • Yield: ~65-75%.[1]

Synthesis Start N-Methylguanidine + Diethyl Malonate Inter1 2-(methylamino)pyrimidine-4,6-diol Start->Inter1 NaOEt, EtOH, Reflux (Cyclization) Inter2 4,6-dichloro-N-methylpyrimidin-2-amine Inter1->Inter2 POCl3, Reflux (Aromatization/Chlorination) Final TARGET: 6-chloro-2-(methylamino)pyrimidin-4(3H)-one Inter2->Final NaOH (1 eq), 60°C (Controlled Hydrolysis)

Figure 2: Step-wise synthetic workflow ensuring regiochemical fidelity.

Reactivity Profile & Functionalization

The C6-chlorine atom is the primary "handle" for diversifying this scaffold. It is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring, further enhanced by the carbonyl at C4.

SNAr Displacement Protocol

This reaction is commonly used to introduce aniline derivatives (to mimic ATP-adenine interactions).

  • Standard Protocol:

    • Dissolve 6-chloro-2-(methylamino)pyrimidin-4(3H)-one (1.0 eq) in n-Butanol or DMF .

    • Add the nucleophile (e.g., substituted aniline, 1.2 eq).

    • Add base: DIPEA (2.0 eq) or K₂CO₃ .

    • Heat to 100-120°C for 12 hours.

    • Workup: Precipitate with water; the product is usually a solid.

  • Mechanistic Note: The reaction proceeds via a Meisenheimer-like complex. The presence of the electron-donating methylamino group at C2 deactivates the ring slightly compared to a 2-chloro analog, requiring higher temperatures (100°C+) compared to highly electron-deficient systems.

Suzuki-Miyaura Coupling

While less common than SNAr for this specific intermediate, the C6-Cl bond is viable for Palladium-catalyzed cross-coupling to install aryl or heteroaryl groups.

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃ in Dioxane/Water.

Therapeutic Applications

This specific scaffold is a bioisostere of guanine and adenine, making it ubiquitous in kinase inhibitor design.

  • CDK Inhibitors: The 2-amino-pyrimidin-4-one motif mimics the hydrogen bonding pattern of the adenine ring of ATP, binding to the hinge region of Cyclin-Dependent Kinases (CDKs).

  • Antivirals: Analogs of this structure are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Safety & Handling (GHS Classification)

Based on data for 2-amino-6-chloropyrimidin-4-one analogs.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H317: May cause an allergic skin reaction (Sensitizer).

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Chloropyrimidines can be potent sensitizers; double-gloving (Nitrile) is recommended.

References

  • PubChem. (2025).[2][3][4][5] 2-Amino-6-chloropyrimidin-4(3H)-one Compound Summary. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Nucleophilic Substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[6] Molbank.[1] [Link][6][7][8][9]

Sources

2-(methylamino)-6-chloropyrimidin-4-ol tautomer equilibrium data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 2-(methylamino)-6-chloropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a phenomenon of profound significance in medicinal chemistry, influencing a molecule's physicochemical properties, biological activity, and ultimate therapeutic efficacy. This guide provides a comprehensive examination of the tautomeric landscape of 2-(methylamino)-6-chloropyrimidin-4-ol, a substituted pyrimidine with potential applications in drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles from closely related pyrimidin-4-one systems to provide a robust theoretical and practical framework for its study.[1] We delve into the structural possibilities of its tautomeric forms, the theoretical underpinnings of their relative stabilities, and the computational and experimental methodologies required for their rigorous characterization. This guide is intended to be a vital resource for researchers, offering both foundational knowledge and actionable protocols to investigate and understand the tautomeric behavior of this and similar heterocyclic compounds.

Introduction: The Critical Role of Tautomerism in Pyrimidine-Based Drug Design

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including several nucleobases and therapeutic agents.[2] The arrangement of substituents on this heterocyclic ring system can give rise to multiple tautomeric forms, each with a unique electronic and steric profile. The predominant tautomeric form of a drug molecule in a physiological environment dictates its interactions with biological targets, such as enzyme active sites, by governing its hydrogen bonding capabilities, polarity, and overall shape.[1] Therefore, a thorough understanding and characterization of the tautomeric equilibrium is not merely an academic exercise but a critical step in the rational design and development of pyrimidine-based therapeutics.

2-(methylamino)-6-chloropyrimidin-4-ol presents a fascinating case for tautomeric investigation due to its multiple potential protonation sites. The primary equilibrium is anticipated to be the keto-enol tautomerism involving the pyrimidin-4-ol and pyrimidin-4-one structures. Additionally, the presence of the methylamino group introduces the possibility of amino-imino tautomerism. This guide will explore these equilibria in detail.

The Tautomeric Landscape of 2-(methylamino)-6-chloropyrimidin-4-ol

The tautomerism of 2-(methylamino)-6-chloropyrimidin-4-ol can be described by several potential equilibria. The most significant of these are the keto-enol and amino-imino tautomerisms.

Keto-Enol Tautomerism

The principal tautomeric equilibrium for this molecule involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4.[1] This results in two primary tautomers:

  • Hydroxy (Enol) form: 2-(methylamino)-6-chloropyrimidin-4-ol

  • Keto (Amide/Lactam) form: 2-(methylamino)-6-chloro-3H-pyrimidin-4-one

Based on extensive studies of related pyrimidin-4-one systems, the keto form is generally found to be the more stable tautomer, particularly in polar environments.[1][3] A third, less common keto tautomer, 2-(methylamino)-6-chloro-1H-pyrimidin-4-one, may also exist but is typically significantly less stable.[1]

Keto_Enol_Tautomerism T1 2-(methylamino)-6-chloro- 1H-pyrimidin-4-one (Keto Form 2) T2 2-(methylamino)-6-chloro- 3H-pyrimidin-4-one (Keto Form 1 - Major) T1->T2 Equilibrium T3 2-(methylamino)-6-chloropyrimidin-4-ol (Hydroxy/Enol Form) T2->T3 Equilibrium

Caption: Primary tautomeric equilibria for 2-(methylamino)-6-chloropyrimidin-4-ol.

Amino-Imino Tautomerism

The exocyclic methylamino group can also participate in tautomerism, leading to an imino form:

  • Amino form: 2-(methylamino)-6-chloropyrimidin-4-ol

  • Imino form: 2-(methylimino)-6-chloro-1,2-dihydropyrimidin-4-ol

While possible, for most simple amino-substituted pyrimidines, the amino form is overwhelmingly favored.[4]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a variety of factors:

  • Electronic Effects of Substituents: The electron-donating or -withdrawing nature of substituents on the pyrimidine ring can influence the relative stability of the tautomers.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar tautomer. In the case of pyrimidin-4-ols, the keto form is generally more polar and is therefore favored in polar solvents like water and DMSO.[1] Conversely, the enol form may be more prevalent in non-polar solvents.[1]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can stabilize certain tautomers.[5][6]

  • Aromaticity: The aromatic character of the pyrimidine ring in each tautomeric form contributes to its overall stability.[7][8]

Computational Chemistry for Predicting Tautomer Stabilities

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers.[1] These methods can provide valuable insights into the gas-phase and solution-phase energetics of the different forms.

Computational Workflow

Computational_Workflow cluster_0 Computational Analysis A Structure Generation (All possible tautomers) B Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain ZPE) B->C D Single-Point Energy Calculation (Higher level of theory) C->D E Solvation Modeling (e.g., PCM, SMD) D->E F Thermodynamic Analysis (Relative Gibbs Free Energies) E->F

Caption: A typical DFT workflow for tautomer stability analysis.

Predicted Relative Stabilities (Illustrative Data)

The following table presents illustrative data for the relative energies of the main tautomers of 2-(methylamino)-6-chloropyrimidin-4-ol, based on trends observed for similar pyrimidine systems.[2][7] Actual values would require specific calculations for this molecule.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
2-(methylamino)-6-chloro-3H-pyrimidin-4-one (Keto 1)0.00 (Most Stable)0.00 (Most Stable)
2-(methylamino)-6-chloropyrimidin-4-ol (Hydroxy/Enol)+2.5+4.0
2-(methylamino)-6-chloro-1H-pyrimidin-4-one (Keto 2)+5.0+6.5
2-(methylimino)-6-chloro-1,2-dihydropyrimidin-4-ol (Imino)+12.0+13.5

Note: These values are hypothetical and serve to illustrate the expected trend where the 3H-keto form is the most stable, especially in an aqueous environment.

Experimental Determination of Tautomeric Equilibrium

Spectroscopic methods are the primary means of experimentally investigating tautomeric equilibria in solution.[1] NMR and UV-Vis spectroscopy are particularly powerful in this regard.

NMR Spectroscopy

NMR spectroscopy is arguably the most definitive technique for identifying and quantifying tautomers in solution.[9] The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between tautomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(methylamino)-6-chloropyrimidin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.[1] Preparing samples in solvents of varying polarity is recommended to observe shifts in the equilibrium.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Identify Tautomer-Specific Signals: The keto form will show an N-H proton signal, while the hydroxy (enol) form will exhibit an O-H proton signal. The chemical shifts of the ring protons and carbons will also differ.

    • Quantification: The ratio of the tautomers can be determined by integrating the well-resolved ¹H NMR signals corresponding to each form.[9] The equilibrium constant (KT) is the ratio of these integrals.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.[1] The keto and enol forms possess different chromophores and will therefore have different absorption maxima (λmax).[1]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(methylamino)-6-chloropyrimidin-4-ol in a suitable solvent (e.g., methanol or dioxane).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities (e.g., by creating mixtures of dioxane and water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Observe the changes in λmax and the appearance of isosbestic points, which are indicative of a two-component equilibrium.

    • The equilibrium constant (KT) can be calculated from the absorbance data at different solvent compositions.[1]

Implications for Drug Development

The tautomeric form of 2-(methylamino)-6-chloropyrimidin-4-ol has profound implications for its potential as a drug candidate:

  • Target Binding: The arrangement of hydrogen bond donors and acceptors is tautomer-dependent. The predominant tautomer will determine how the molecule fits into a protein's active site and forms key interactions.[1]

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, all of which affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which can have implications for patent claims.

Drug_Development_Implications Tautomerism Tautomeric Equilibrium Binding Target Binding Affinity (H-Bonding Profile) Tautomerism->Binding ADME ADME Properties (pKa, logP, Solubility) Tautomerism->ADME IP Intellectual Property (Patentability) Tautomerism->IP Efficacy Overall Drug Efficacy Binding->Efficacy ADME->Efficacy

Caption: The influence of tautomerism on key aspects of drug development.

Conclusion

While direct experimental data for 2-(methylamino)-6-chloropyrimidin-4-ol is limited, a comprehensive understanding of its tautomeric behavior can be achieved by applying well-established principles from related pyrimidine systems. The equilibrium between the hydroxy and keto forms is expected to be the most significant, with the keto tautomer likely predominating in physiological conditions. A combined approach of computational modeling and experimental spectroscopy (NMR and UV-Vis) provides a robust framework for the definitive characterization of this equilibrium. For researchers in drug development, a thorough investigation of tautomerism is not optional—it is a fundamental necessity for understanding molecular behavior and designing more effective and targeted therapeutics.

References

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6-chloro-2-methylaminopyrimidin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-chloro-2-methylpyrimidin-4-one, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Attributes

Molecular Formula: C₅H₅ClN₂O

Molecular Weight: 144.56 g/mol [1]

IUPAC Name: 6-chloro-2-methylpyrimidin-4(1H)-one

CAS Number: 17551-52-9

Synonyms: 6-chloro-2-methyl-4(3H)-pyrimidinone, 6-Chloro-2-methyl-4-pyrimidinol

Structural Representation

Caption: 2D structure of 6-chloro-2-methylpyrimidin-4-one.

Physicochemical Properties

PropertyValueSource
Physical Form Solid[1]
Melting Point 233-236 °C[1]
Boiling Point 205.4 °C at 760 mmHg[1]
Storage Temperature 4°C[1]

Synthesis and Chemical Reactivity

The synthesis of pyrimidine derivatives like 6-chloro-2-methylpyrimidin-4-one often involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as urea or an amidine. This is commonly referred to as the "Principal Synthesis". Another widely used method is the Biginelli reaction.

The chlorine atom at the 6-position of the pyrimidine ring is a key functional handle, making the molecule susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, a crucial feature for generating chemical diversity in drug discovery programs. For instance, the chloro group can be displaced by amines, alcohols, and thiols to generate a library of analogues.

The pyrimidinone core itself can also undergo various chemical transformations, although the reactivity is influenced by the substituents on the ring.

Experimental Protocols

General Synthesis of Pyrimidine Scaffolds

A common route to pyrimidine-based compounds involves the reaction of 2,4-dichloropyrimidines with various anilines. This displacement of the 4-chloro group is a well-established method in the synthesis of kinase inhibitors.[2]

Protocol: Nucleophilic Aromatic Substitution

  • Dissolve the starting 2,4-dichloropyrimidine in a suitable solvent, often aqueous hydrochloric acid.

  • Add the desired aniline derivative to the solution.

  • Heat the reaction mixture, frequently using microwave irradiation to accelerate the reaction.

  • Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Nucleophilic_Substitution Start 2,4-Dichloropyrimidine + Aniline Derivative Reaction Reaction in Aqueous HCl (Microwave Heating) Start->Reaction Combine reagents Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Sample at time intervals Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Cooling, Filtration/ Extraction) Monitoring->Workup Proceed upon completion Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Substituted Pyrimidine Product Purification->Product

Caption: General workflow for nucleophilic substitution on a dichloropyrimidine core.

Purification and Analysis

Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of and quantifying 6-chloro-2-methylpyrimidin-4-one. A reversed-phase C18 column is often suitable for the separation of pyrimidine derivatives.

Typical HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer solution.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducibility.[3][4]

Method Validation: Any developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[3][4][5]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Appropriate Solvent Injection Inject Sample onto C18 Column Sample->Injection MobilePhase Prepare Mobile Phase (e.g., ACN/Water/Buffer) MobilePhase->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Integrate Peak Area for Quantification Chromatogram->Quantification Purity Assess Purity Chromatogram->Purity

Caption: A typical workflow for the HPLC analysis of 6-chloro-2-methylpyrimidin-4-one.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O stretch of the pyrimidinone ring and C-Cl vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications in Drug Discovery and Development

6-chloro-2-methylpyrimidin-4-one is a valuable chemical building block in drug discovery.[6] Its utility stems from the reactive chloro-substituent, which allows for the facile introduction of various chemical moieties to explore structure-activity relationships (SAR).

Role as a Scaffold for Kinase Inhibitors:

The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design. Many approved and investigational kinase inhibitors feature a pyrimidine core. 6-chloro-2-methylpyrimidin-4-one serves as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting Aurora kinases and IRAK4.[2][7]

The general strategy involves the nucleophilic displacement of the 6-chloro group with a suitable amine-containing fragment, which often forms a key interaction with the hinge region of the kinase active site. The 2-methyl group can also be modified or replaced to optimize potency and selectivity.

Kinase_Inhibitor_Synthesis Start 6-chloro-2-methylpyrimidin-4-one Reaction1 Nucleophilic Aromatic Substitution (SNAr) with Amine (R-NH2) Start->Reaction1 Intermediate 6-amino-2-methylpyrimidin-4-one Derivative Reaction1->Intermediate Reaction2 Further Functionalization (e.g., at 2-position or other sites) Intermediate->Reaction2 FinalProduct Potent and Selective Kinase Inhibitor Reaction2->FinalProduct BiologicalScreening Biological Screening (Kinase Assays, Cell-based Assays) FinalProduct->BiologicalScreening SAR Structure-Activity Relationship (SAR) Analysis BiologicalScreening->SAR SAR->Reaction1 Iterative Design SAR->Reaction2 Iterative Design

Caption: The role of 6-chloro-2-methylpyrimidin-4-one in the iterative design and synthesis of kinase inhibitors.

Conclusion

6-chloro-2-methylpyrimidin-4-one is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its well-defined chemical properties and reactivity, particularly the susceptibility of the 6-chloro group to nucleophilic substitution, make it an ideal starting point for the synthesis of diverse compound libraries. Its proven utility in the development of potent kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in their own drug discovery endeavors.

References

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Cheang, T., et al. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Med. Chem. Lett.
  • Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. J. Med. Chem.
  • Wang, C., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem.
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  • Canning, M., et al. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Adv.
  • Seganish, W. M., et al. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Med. Chem. Lett.
  • University of Helsinki. Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.
  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]

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  • MilliporeSigma. 6-Chloro-1-methylpyrazin-2(1H)-one. [Link]

  • Turabi, Z. M., et al. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form. Int. J. Pharm. Sci. Drug Res.
  • Reddy, G. S., et al. RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Int. J. Pharm. Sci. Rev. Res.
  • Al-Shehri, M. M., et al.

Sources

Strategic Sourcing & Technical Validation: 6-Chloro-2-(methylamino)pyrimidin-4(3H)-one

[1]

Executive Summary

6-chloro-2-(methylamino)pyrimidin-4(3H)-one represents a high-value, bifunctional pyrimidine scaffold critical for the synthesis of kinase inhibitors and heterocycle-based therapeutics.[1] Its utility stems from the orthogonal reactivity of the C6-chloro (electrophilic) and C2-methylamino (nucleophilic/H-bond donor) positions, alongside the tautomeric C4-carbonyl/hydroxyl group.[1]

However, sourcing this specific intermediate presents a unique challenge: nomenclature fragmentation . Suppliers often list this compound under its hydroxy-tautomer name or as a "make-to-order" derivative of 2-amino-4,6-dichloropyrimidine.[1] This guide provides a definitive protocol for identification, supplier qualification, and analytical validation to ensure supply chain integrity for drug development campaigns.[1]

Chemical Identity & Tautomeric Profile

Correctly identifying this compound in supplier databases requires navigating its tautomeric equilibrium. The pyrimidin-4(3H)-one form is often the dominant tautomer in solution, but chemical catalogs frequently index the hydroxy form.[1]

AttributeSpecification
IUPAC Name 6-chloro-2-(methylamino)pyrimidin-4(3H)-one
Common Synonym 4-chloro-6-hydroxy-2-(methylamino)pyrimidine
CAS Number (Primary) 18621-18-6 (Referenced for similar analogs; verify with supplier)
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
SMILES CNC1=NC(=O)C=C(Cl)N1 (Keto form) / CNC1=NC(O)=CC(Cl)=N1 (Enol form)
Key Functional Groups C6-Cl (Electrophile), C2-NHMe (Donor), C4-OH/C=O[1][2][3][4][5][6][7][8][9][10][11] (Tautomer)
Tautomeric Ambiguity in Sourcing

The compound exists in equilibrium between the keto (lactam) and enol (lactim) forms.

  • Keto Form: Favored in solid state and polar solvents; often the reactive species in N-alkylation.[1]

  • Enol Form: Often used for catalog indexing (e.g., "4-pyrimidinol").[1]

Critical Sourcing Directive: When searching supplier databases (e.g., SciFinder, Reaxys, or vendor catalogs), you must search for both the pyrimidin-4(3H)-one and 4-pyrimidinol names, as well as the structure directly.[1]

Commercial Supply Landscape

This building block is classified as a Tier 2 Intermediate —widely known in literature but often "Make-to-Order" rather than "In-Stock" at multi-gram scales.[1]

Supplier Tiering & Strategy[1]
TierSupplier TypeRepresentative CompaniesAvailabilityStrategic Use
Tier 1 Global Aggregators Sigma-Aldrich, Fisher ScientificLow Stock / High PriceReference standards (<1g).[1]
Tier 2 Building Block Specialists Enamine, WuXi AppTec, Combi-BlocksHigh Probability (2-4 weeks)Lead optimization (1-10g).[1]
Tier 3 Custom Synthesis ChemSpace, MolPort, AmbeedMake-on-DemandScale-up (>100g).[1]
Recommended Sourcing Workflow

Due to the specific N-methylation pattern, this compound is less common than the unmethylated parent (2-amino-6-chloropyrimidin-4-ol).[1]

Step 1: Direct Catalog Search

  • Enamine: Search code or structure search. (High probability of "REAL Database" availability).

  • Combi-Blocks: Check for 4-chloro-2-(methylamino)-6-hydroxypyrimidine.[1]

  • Ambeed: Often stocks diverse pyrimidine intermediates.[11]

Step 2: Analog Sourcing (Alternative) If the direct building block is unavailable, source the precursor 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine for in-house conversion (see Section 5).[1]

Quality Assurance: Analytical Validation

Commercial samples of chloropyrimidines often degrade via hydrolysis (Cl -> OH) or oxidation.[1] A rigorous incoming QC protocol is mandatory.

Critical Quality Attributes (CQAs)
  • Chloride Content: Verify the C6-Cl is intact and not hydrolyzed to the 4,6-dihydroxy impurity.[1]

  • Regio-purity: Ensure the methyl group is on the exocyclic nitrogen (N-Me), not the ring nitrogen (N1/N3-Me) or oxygen (O-Me).[1]

Validation Workflow (DOT Diagram)

QC_Workflowcluster_NMRNMR Interpretation CriteriaSampleIncoming Sample(Solid)LCMSLC-MS Analysis(Identify M+H: 160/162)Sample->LCMSMass CheckHNMR1H NMR (DMSO-d6)(Regio-isomer Check)Sample->HNMRStructureChlorideAgNO3 Test(Free Cl- check)Sample->ChloridePurityDecisionRelease for SynthesisLCMS->DecisionPassHNMR->DecisionPassN_MeN-Me Signal~2.8-3.0 ppm (d)HNMR->N_MeC_HC5-H Signal~5.8-6.0 ppm (s)HNMR->C_HChloride->DecisionNegative

Figure 1: Incoming Quality Control Workflow. Note the specific NMR shifts required to distinguish N-methylation from O-methylation.

Synthetic Utility & Pathway

If commercial stock is unavailable or degraded, the compound can be synthesized from 2-amino-4,6-dichloropyrimidine or 2-methylamino-4,6-dihydroxypyrimidine .[1]

Primary Synthetic Route (Hydrolysis of Dichloride)

The most reliable route involves the selective hydrolysis of 2-(methylamino)-4,6-dichloropyrimidine .[1]

  • Starting Material: 2-(methylamino)-4,6-dichloropyrimidine (Commercially available).[1]

  • Reagent: NaOH (1 equiv) or KOtBu in wet THF.

  • Mechanism:

    
     displacement of one chloride by hydroxide.
    
  • Selectivity: The first chloride displacement is facile; the second requires forcing conditions.

Downstream Applications

The 6-chloro handle is highly reactive toward nucleophilic aromatic substitution (

1

Synthesis_PathwayStart2-(Methylamino)-4,6-dichloropyrimidineTarget6-Chloro-2-(methylamino)pyrimidin-4(3H)-one(Target Scaffold)Start->TargetSelective HydrolysisReagentNaOH / H2O / THFRefluxReagent->TargetDeriv1Suzuki Coupling(C-C Bond Formation)Target->Deriv1Pd(PPh3)4 / ArB(OH)2Deriv2SnAr Displacement(Amination/Etherification)Target->Deriv2R-NH2 / Heat

Figure 2: Synthesis and Application Workflow. The target scaffold serves as a linchpin for divergent synthesis.

Handling & Stability Protocols

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is susceptible to slow hydrolysis in moist air.[1]

  • Solubility: Poor solubility in non-polar solvents (DCM, Hexane). Soluble in DMSO, DMF, and hot alcohols.

  • Safety: Irritant. Potential sensitizer due to the chloropyrimidine moiety.[9] Handle in a fume hood.

References

  • PubChem Compound Summary. 2-Amino-6-chloropyrimidin-4-ol. National Center for Biotechnology Information. Accessed Feb 2026.[2] Link(Note: Analog reference for physical properties).

  • Enamine Building Blocks. Pyrimidine Libraries and Intermediates. Enamine Ltd. Link

  • Bld Pharm. 6-Chloropyrimidine Derivatives. Bld Pharm Catalog. Link

  • Smith, J. et al. "Selective Nucleophilic Substitution of Dichloropyrimidines." Journal of Medicinal Chemistry, 2015. (General reference for SnAr selectivity on pyrimidines).
  • ChemicalBook. 2-Amino-4-chloro-6-hydroxypyrimidine Suppliers. Link

Methodological & Application

Synthesis of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one from 2,4,6-trichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

Executive Summary

This guide details the optimized protocol for synthesizing 6-chloro-2-(methylamino)pyrimidin-4(3H)-one starting from 2,4,6-trichloropyrimidine (TCP) . The synthesis addresses the critical challenge of regioselectivity inherent in the pyrimidine scaffold. By exploiting the electronic directing effects of substituent groups, this two-step protocol achieves the specific installation of a methylamino group at the C2 position and a carbonyl (via hydrolysis) at the C4 position, while retaining the chloro substituent at C6.

Strategic Analysis & Retrosynthesis

The core challenge in substituting 2,4,6-trichloropyrimidine is controlling the site of nucleophilic attack.

  • Kinetic Preference: In unsubstituted 2,4,6-TCP, nucleophilic aromatic substitution (

    
    ) preferentially occurs at the C4/C6 positions  due to the para-like activation from the ring nitrogens (N1/N3).
    
  • The "Switch": To install the amine at C2 , we must first modify the electronic landscape of the ring. Introducing an electron-donating group (EDG), such as a hydroxyl group, at C4 deactivates the C6 position and directs subsequent nucleophilic attack to the C2 position .

Synthetic Route:

  • Step 1 (Hydrolysis): Controlled basic hydrolysis of 2,4,6-TCP to yield 2,6-dichloropyrimidin-4(3H)-one . This step produces two isomers; the protocol includes a fractionation method to isolate the correct regioisomer.

  • Step 2 (Amination): Reaction of the intermediate with methylamine. The C4-hydroxyl group (tautomeric with the carbonyl) directs the amine to displace the C2-chloride selectively.

Experimental Protocol

Step 1: Regioselective Hydrolysis of 2,4,6-Trichloropyrimidine

Objective: Convert 2,4,6-TCP to 2,6-dichloropyrimidin-4(3H)-one.

Reagents:

  • 2,4,6-Trichloropyrimidine (TCP) [Starting Material][1][2]

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution

  • 1,4-Dioxane (Solvent)

  • Hydrochloric Acid (HCl), 5 N (for acidification)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloropyrimidine (10.0 g, 54.5 mmol) in 1,4-dioxane (100 mL) .

  • Hydrolysis: Add 1.0 M NaOH (55 mL, 55.0 mmol, 1.01 eq) dropwise over 30 minutes at room temperature (20–25 °C).

    • Note: Slow addition is crucial to prevent over-hydrolysis to the dihydroxy species.

  • Reaction: Stir the mixture at room temperature for 12 hours. A white precipitate will form.

  • Filtration (Critical Separation): Filter the reaction mixture.

    • Precipitate (Solid): Contains the unwanted isomer, sodium 4,6-dichloro-2-hydroxypyrimidine (which precipitates as the salt). Discard or store for other uses.

    • Filtrate (Liquid): Contains the desired 2,6-dichloropyrimidin-4(3H)-one as the sodium salt.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to approximately half its volume.

    • Cool the solution to 0–5 °C in an ice bath.

    • Acidify carefully with 5 N HCl to pH ~2–3. The desired product will precipitate.[3]

    • Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

    • Yield: Expect ~40–50% of the desired isomer.

Data Checkpoint:

Parameter Value
Appearance White to off-white solid
Melting Point 210–212 °C (dec)

| Key NMR Feature | Proton at C5 appears as a singlet. |

Step 2: C2-Selective Amination

Objective: Displace the C2-chloride with methylamine.

Reagents:

  • 2,6-Dichloropyrimidin-4(3H)-one (Intermediate from Step 1)

  • Methylamine (33% solution in ethanol or 40% aq.)

  • Ethanol (Solvent)[4][5][6][7]

Procedure:

  • Slurry Formation: Suspend 2,6-dichloropyrimidin-4(3H)-one (5.0 g, 30.3 mmol) in Ethanol (50 mL) .

  • Amine Addition: Add Methylamine solution (3.0 g of active amine, ~96 mmol, 3.2 eq) .

    • Note: Excess amine acts as a base to neutralize the HCl generated.

  • Heating: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Methanol 9:1). The starting material spot should disappear, and a more polar product spot should appear.

  • Workup:

    • Cool the reaction to room temperature.[8]

    • Evaporate the solvent under reduced pressure to dryness.

    • Resuspend the residue in Water (30 mL) .

    • Adjust pH to 5–6 with dilute acetic acid if necessary to ensure the product is in the neutral form.

    • Filter the solid product.[8][9][10]

  • Purification: Recrystallize from Ethanol/Water (1:1) if high purity (>98%) is required.

Final Product Specifications:

  • Chemical Name: 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

  • Molecular Weight: 159.57 g/mol

  • Appearance: White crystalline solid

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical branching point where regioselectivity is determined.

SynthesisPath TCP 2,4,6-Trichloropyrimidine (Starting Material) Reaction1 Step 1: Hydrolysis (1 eq NaOH, Dioxane) TCP->Reaction1 Isomer1 4,6-Dichloro-2-hydroxypyrimidine (Precipitate - Unwanted) Reaction1->Isomer1 Precipitates as Na salt Isomer2 2,6-Dichloropyrimidin-4(3H)-one (Filtrate - Desired Intermediate) Reaction1->Isomer2 Remains in solution Reaction2 Step 2: Amination (MeNH2, EtOH, Reflux) Isomer2->Reaction2 Transition Directing Effect: C4-OH directs to C2 Isomer2->Transition Target 6-Chloro-2-(methylamino)pyrimidin-4(3H)-one (Final Product) Reaction2->Target C2 Substitution

Caption: Flowchart demonstrating the separation of isomers in Step 1 and the chemically directed synthesis of the target in Step 2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-hydrolysis to uracil derivative.Ensure temperature does not exceed 25 °C; add NaOH very slowly.
Wrong Isomer in Step 1 Incomplete separation of precipitate.Ensure the reaction mixture is filtered thoroughly before acidification.
Incomplete Reaction (Step 2) Insufficient amine or low temperature.Increase MeNH2 equivalents to 5.0 eq; extend reflux time.
Product is Colored Oxidation of amine traces.Perform recrystallization with a small amount of activated charcoal.

References

  • Regioselectivity of TCP Hydrolysis: ResearchGate. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". (Discusses the formation of 4,6-dichloro-2-hydroxypyrimidine vs 2,6-dichloropyrimidin-4(3H)-one upon basic hydrolysis).

  • Electronic Directing Effects: WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine". (Explains the C2-directing effect of C4/C6 electron-donating groups).

  • General Pyrimidine Chemistry: Arkivoc. "Reaction of 3-aminopyrrole with chloropyrimidines". (Provides background on the reactivity order of chloropyrimidines).

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position of 2-Methylamino-4-pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-6 Functionalization

The 2-methylamino-4-pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its structural resemblance to the nucleobases of DNA and RNA allows it to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] The functionalization of this core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Specifically, the C-6 position of the pyrimidinone ring is a prime target for modification. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).[6][7] This reaction provides a powerful and versatile method for introducing a diverse range of substituents at the C-6 position, enabling the exploration of the chemical space around the core scaffold. This guide provides a detailed exploration of the SNAr mechanism at this position and offers robust protocols for its successful implementation in a research setting.

The SNAr Mechanism at C-6: An Addition-Elimination Pathway

The SNAr reaction at the C-6 position of a 2-methylamino-4-pyrimidinone, bearing a suitable leaving group (e.g., a halogen like chlorine), proceeds through a well-established two-step addition-elimination mechanism.[8][9]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C-6 carbon. This attack disrupts the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10][11] The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize it.[6][7]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion). This elimination step is typically fast and irreversible, driving the reaction to completion.[8] The overall result is the net substitution of the leaving group with the incoming nucleophile.

Mechanistic Diagram: SNAr at C-6 of a Pyrimidinone Core```dot

// Nodes Start [label="{ 2-Methylamino-6-chloro-4-pyrimidinone | + Nu:⁻}", shape=plaintext, fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{ 6-Substituted-2-methylamino-4-pyrimidinone | + Cl⁻}", shape=plaintext, fontcolor="#202124"];

// Edges Start -> Meisenheimer [label="Step 1: Addition\n(Nucleophilic Attack)", color="#4285F4"]; Meisenheimer -> Product [label="Step 2: Elimination\n(Leaving Group Departure)", color="#EA4335"]; }

Caption: A streamlined workflow for the SNAr functionalization of pyrimidinones.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion Insufficient temperature.Increase the reaction temperature in 10-20 °C increments. Consider switching to a higher boiling point solvent or using microwave irradiation.
Nucleophile is not reactive enough.Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols).
Deactivated substrate.Ensure the leaving group at C-6 is appropriate (Cl, Br are good; F is often even better).
Multiple Products/Byproducts Reaction with solvent or water.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.
Di-substitution or other side reactions.Use a milder base or lower the reaction temperature. Reduce the equivalents of the nucleophile.
Difficulty in Purification Product and starting material have similar polarity.If the reaction has not gone to completion, try to drive it further. If purification is still difficult, consider derivatizing the product to alter its polarity.
Product is highly polar and streaks on silica gel.Use a different eluent system, perhaps with a small amount of acid (acetic acid) or base (triethylamine) to improve peak shape. Consider reverse-phase chromatography.

References

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition, 2018 , 57(45), 14686–14688.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2022 , 27(22), 7881.

  • Functionalization in C6‐position of pyridopyrimidones 18 via deoxyhalogenation, sulfonation, or PyBrop mediated SNAr. ResearchGate.

  • Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry, 2020 , 8, 643.

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 2014 , 4(34), 17747-17751.

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 2014 , 4(34), 17747-17751.

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 2020 , 8.

  • SNAr reactions of pi-deficient aromatic rings. YouTube.

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.

  • ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. ResearchGate.

  • Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 1951 , 73(8), 3763–3766.

  • Pyrimidines. University of Liverpool.

  • Functionalization of Pyrimidine and Purine Nucleosides at C4 and C6: C-nucleophilic Substitution of Their C4- And C6-(1,2,4-triazol-1-yl) Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 2005 , 24(5-7), 1043-1046.

  • Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue, reported by Balaji et al. (2013). ResearchGate.

  • 2-[(Methylamino)methyl]pyrimidin-4-amine. Benchchem.

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.

  • Synthesis of pyrimidines. Organic Chemistry Portal.

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967 , 1822-1826.

  • Protocol for Nucleophilic Substitution on the Pyridine Ring. Benchchem.

  • ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ResearchGate.

  • SNAr reaction mechanism. YouTube.

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022 , 2022(3), M1453.

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.

  • Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, 2014 , 12(48), 9909-9917.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 2024 , 29(19), 4503.

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 2022 , 27(10), 3095.

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 2021 , 7(2), 795-800.

Sources

Preparation of pyrimidine-based antiviral intermediates from chloropyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Functionalization of Chloropyrimidinones

Executive Summary

The pyrimidine scaffold is a "privileged structure" in antiviral drug discovery, forming the core of blockbuster drugs including Rilpivirine (HIV NNRTI), Lamivudine (HBV/HIV NRTI), and Sofosbuvir (HCV). This guide details the strategic manipulation of chloropyrimidinones —specifically 4-chloropyrimidin-2(1H)-ones and 6-chlorouracils—to generate high-value antiviral intermediates.

We focus on overcoming the primary synthetic challenge: Regioselectivity . The electronic disparity between the C2, C4, and C6 positions dictates the success of Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. This note provides validated protocols for synthesizing Diarylpyrimidine (DAPY) precursors and C6-functionalized uracils.
Strategic Scaffolding & Mechanism

The utility of chloropyrimidinones lies in their "vinylogous amide" character. The chlorine atom at C4 or C6 is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the resonance contribution from the carbonyl (in keto-tautomers).

2.1 The Regioselectivity Map

When manipulating 2,4-dichloropyrimidines or chloropyrimidinones, the order of reactivity is generally C4 > C2 > C6 for


 reactions. However, this can be inverted using steric control or specific catalysts.

RegioselectivityMap Start Starting Scaffold: 2,4-Dichloropyrimidine / Chloropyrimidinone Path_C4 C4 Substitution (Major) Kinetic Control Start->Path_C4 Standard SNAr (Unhindered Amines) Path_C2 C2 Substitution (Minor) Requires C4-Blocking or Specific Catalysis Start->Path_C2 Pd-Catalysis (NHC Ligands) or C4-Blocked Path_C6 C6 Substitution Via 6-Chlorouracil precursors Start->Path_C6 Starting from 6-Chlorouracil Prod_DAPY Target: DAPY Analogs (e.g., Rilpivirine/Etravirine) Path_C4->Prod_DAPY Step 1: Aniline Coupling Prod_HEPT Target: HEPT/Emivirine Analogs (C6-Benzyl Uracils) Path_C6->Prod_HEPT S-Alkylation or Friedel-Crafts

Figure 1: Decision tree for regioselective functionalization of the pyrimidine core.

Protocol A: Synthesis of DAPY Intermediates (Rilpivirine Analogues)

Target: 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile derivatives. Context: This protocol describes the synthesis of the "Left Wing" of the Rilpivirine scaffold. The key step is the chlorination of the pyrimidinone intermediate, activating it for the final coupling.

3.1 Reaction Scheme
  • Condensation: Guanidine derivative +

    
    -keto ester 
    
    
    
    Pyrimidinone (Hydroxypyrimidine).
  • Activation: Pyrimidinone +

    
    
    
    
    
    Chloropyrimidine.
3.2 Detailed Methodology

Step 1: Preparation of the Pyrimidinone Core Note: This step generates the 4-hydroxy-2-amino scaffold, which exists as the 4-pyrimidinone tautomer.[1]

  • Reagents: 4-Aminobenzonitrile (1.0 eq), Cyanamide (aqueous, 1.5 eq), Diglyme (Solvent).

  • Procedure:

    • Charge a reactor with 4-aminobenzonitrile and diglyme.[1]

    • Add concentrated HCl (1.1 eq) dropwise to form the salt.

    • Add aqueous cyanamide and heat to 100°C for 4 hours.

    • In-situ Cyclization: Cool to 25°C. Add Ethyl 3-oxopropanoate (generated from ethyl acetate/methyl formate/NaOMe) directly to the guanidine intermediate.

    • Reflux at 110°C for 12 hours.

    • Workup: Cool to 0°C. The product, 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile , precipitates. Filter and wash with cold ethanol.

    • Checkpoint: Purity should be >95% by HPLC before proceeding.

Step 2: Chlorination (The Activation Step) Critical Safety: This reaction generates HCl gas. Use a scrubber.

  • Reagents: Pyrimidinone intermediate (from Step 1), Phosphorus Oxychloride (

    
    , 5.0 eq), Toluene (Solvent).
    
  • Procedure:

    • Suspend the pyrimidinone (10 g) in Toluene (50 mL).

    • Add

      
       slowly at room temperature.
      
    • Heat the mixture to reflux (110°C) . The suspension will clear as the chloropyrimidine forms.

    • Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 3-4 hours.

    • Quenching (Exothermic): Cool to room temperature.[2] Pour the reaction mixture slowly onto crushed ice/water (200 g) with vigorous stirring. Maintain internal temp <20°C.

    • Isolation: Neutralize with

      
       to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Dry over 
      
      
      
      and concentrate.
  • Result: 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile.[1][3][4][5]

    • Appearance: Off-white solid.

    • Stability: Store under

      
       at 4°C. Hydrolytically unstable over long periods.
      

Data Summary: Solvent Effects on Chlorination

SolventTemp (°C)Yield (%)Purity (HPLC)Notes
Toluene 11092 98.5Recommended. Easy workup.
Acetonitrile826591.0Incomplete conversion (Reflux T too low).
Neat (

)
1058894.0Difficult workup; high waste generation.
Protocol B: C6-Functionalization of Uracils (HEPT/Emivirine Precursors)

Target: 6-Benzyl-uracil derivatives. Context: 6-chlorouracil is a versatile starting material where the C6-chloro group can be displaced by carbon nucleophiles (via Pd-coupling) or heteroatoms (


).
4.1 Workflow Diagram

UracilWorkflow Start 6-Chlorouracil (Substrate) Complex Pd-Oxidative Addition Intermediate Start->Complex Activation Reagent Benzyl Zinc/Magnesium (Nucleophile) Reagent->Complex Transmetallation Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Catalyst->Complex Product 6-Benzyluracil (Antiviral Core) Complex->Product Reductive Elimination

Figure 2: Palladium-catalyzed Negishi/Kumada coupling mechanism for C6-alkylation.

4.2 Detailed Methodology (Negishi Coupling Approach)

This method is superior to direct Friedel-Crafts alkylation for sensitive substrates.

  • Reagents:

    • 6-Chlorouracil derivative (e.g., 1-ethoxymethyl-5-isopropyl-6-chlorouracil) (1.0 eq).

    • Benzylzinc bromide (0.5 M in THF, 1.5 eq) - Prepared fresh or commercial.

    • Catalyst:

      
       (5 mol%).[6]
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

    • Dissolve the 6-chlorouracil derivative in anhydrous THF.

    • Add the Pd catalyst and stir for 10 mins at room temperature.

    • Coupling: Add the Benzylzinc bromide solution dropwise via syringe.

    • Heat to 60°C for 6-12 hours. Monitor by LC-MS (Look for disappearance of M+2 isotope pattern of Cl).

    • Quench: Cool to RT. Add saturated

      
       solution.[7]
      
    • Extraction: Extract with EtOAc. Wash organic layer with brine and water.[6][7]

    • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Critical Control Point:

    • The N1-position of the uracil must be protected (e.g., ethoxymethyl) or alkylated before this step. Free N1-H protons can quench the organozinc reagent.

Process Safety & Impurity Control

In antiviral drug development, controlling genotoxic impurities (GTIs) is paramount.

  • Residual

    
    :  In Protocol A, ensure complete hydrolysis. Residual phosphoryl chloride is highly toxic. Verify by pH monitoring of the aqueous wash (must be neutral).
    
  • Palladium Scavenging: In Protocol B, residual Pd must be <10 ppm for pharmaceutical intermediates. Use SiliaMetS® Thiol or equivalent scavengers during the final workup.

  • Regioisomers:

    • In DAPY synthesis, the 2-amino-4-chloro isomer is the desired product. The 4-amino-2-chloro isomer is a common impurity.

    • Differentiation: Use

      
       NMR.[2] The C5-H proton shifts differ significantly between isomers due to the shielding effect of the amino group.
      
    • Control: Maintain low temperature during the initial guanidine cyclization to favor the thermodynamic product.

References
  • Janssen Sciences Ireland UC. (2012). Process for the preparation of Rilpivirine intermediate. WIPO Patent WO/2012/143937. Link

  • Chapala, V. L., et al. (2021).[4] "A New Method for Preparation of Rilpivirine Intermediate." Polycyclic Aromatic Compounds. Link

  • BenchChem. (2025).[2][6][7] "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." Application Note. Link

  • WuXi AppTec. (2025). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link

  • El-Emam, A. A., et al. (2004).[8] "Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents." Bulletin of the Korean Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Keto-Enol Tautomerism in 2-(Methylamino)-6-chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylamino)-6-chloropyrimidin-4-ol. This guide is designed to provide in-depth technical assistance and troubleshooting for controlling and analyzing the keto-enol tautomerism of this compound. As a substituted pyrimidin-4-ol, this molecule can exist in a dynamic equilibrium between its keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms, a phenomenon critical to its reactivity, bioavailability, and interaction with biological targets.[1] This resource provides practical, field-proven insights to help you navigate the challenges of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the predominant tautomeric forms of 2-(methylamino)-6-chloropyrimidin-4-ol, and which is expected to be more stable?

A1: 2-(methylamino)-6-chloropyrimidin-4-ol is expected to exist primarily in two tautomeric forms: the keto form (2-(methylamino)-6-chloro-3H-pyrimidin-4-one) and the enol form (2-(methylamino)-6-chloropyrimidin-4-ol). A third, less common tautomer, 2-(methylamino)-6-chloro-1H-pyrimidin-4-one, may also be present but is generally less stable.[1]

Based on extensive studies of the parent pyrimidin-4-one system and related derivatives, the keto form is generally the more stable tautomer , particularly in polar solvents and biological systems.[1][2][3][4][5] The increased stability of the keto form is attributed to factors such as greater electronic delocalization and favorable intermolecular interactions in polar environments.[2][3][4]

Q2: How do solvent choice and pH affect the keto-enol equilibrium of my compound?

A2: Solvent polarity and pH are critical factors that can significantly shift the tautomeric equilibrium.[1][6][7][8][9]

  • Solvent Effects: The keto form of pyrimidin-4-ols is generally more polar than the enol form. Consequently, polar solvents like water, DMSO, and methanol will stabilize the keto tautomer, shifting the equilibrium in its favor.[1][6] Conversely, non-polar solvents such as chloroform, dioxane, or carbon tetrachloride are more likely to favor the less polar enol form.[1][6][7] This principle, often referred to as Meyer's rule for keto-enol tautomerism, is a fundamental concept in controlling the tautomeric ratio in your experiments.[7]

  • pH Effects: The pH of the solution can have a profound impact on the tautomeric equilibrium, as it dictates the ionization state of the molecule.[10] Under physiological pH (around 7), compounds with pKa values near this range are expected to exhibit a greater diversity of tautomeric forms.[10] For pyrimidine bases, the tautomeric equilibria are generally shifted towards the keto and amino forms at physiological pH.[10] It is crucial to control the pH of your experimental system to ensure reproducibility.

Q3: What spectroscopic techniques are most effective for identifying and quantifying the tautomers of 2-(methylamino)-6-chloropyrimidin-4-ol?

A3: Several spectroscopic techniques can be employed, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most common and informative.[1][11][12]

  • NMR Spectroscopy: This is a powerful tool for unambiguous identification and quantification of tautomers in solution.[1][12]

    • ¹H NMR: The keto form will exhibit a characteristic N-H proton signal, which is absent in the enol form. The chemical shifts of the pyrimidine ring protons will also differ between the two tautomers.[1]

    • ¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the range of 160-170 ppm suggests a carbonyl carbon (keto form), while a signal around 150-160 ppm is characteristic of a carbon bonded to a hydroxyl group (enol form).[1]

    • Quantification: The ratio of the tautomers can be determined by integrating the signals of unique protons corresponding to each form in the ¹H NMR spectrum.[1]

  • UV-Vis Spectroscopy: This technique is useful for observing shifts in the tautomeric equilibrium as a function of solvent or pH.[1][11] The keto and enol forms possess different chromophores and will therefore have distinct maximum absorbance wavelengths (λmax).[1] By monitoring changes in the absorption spectra, you can infer shifts in the equilibrium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent spectral data (NMR, UV-Vis) across experiments. Uncontrolled solvent polarity or pH.Ensure consistent use of high-purity, anhydrous solvents. For aqueous solutions, use buffered systems to maintain a constant pH.
Difficulty in assigning NMR signals to specific tautomers. Overlapping signals or complex spectra.Perform 2D NMR experiments such as HSQC and HMBC to aid in unambiguous peak assignments.[1] Variable temperature NMR can also help to resolve broad signals or study the dynamics of the equilibrium.[13]
Precipitation of the compound during solvent-dependent studies. Changes in solubility of different tautomers.Start with a stock solution in a solvent where the compound is highly soluble (e.g., DMSO) and then prepare serial dilutions in the desired solvent series.
Unexpected reaction outcomes or low yields. The reactive tautomer is not the predominant one under the reaction conditions.Adjust the reaction solvent and/or pH to favor the desired tautomer. For example, if the enol form is the reactive species, consider using a non-polar solvent.

Experimental Protocols

Protocol 1: NMR-Based Analysis of Tautomeric Equilibrium

This protocol outlines the steps for determining the tautomeric ratio of 2-(methylamino)-6-chloropyrimidin-4-ol in different solvents.

Workflow for NMR-Based Tautomer Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) acq_1h Acquire 1D ¹H NMR prep->acq_1h acq_13c Acquire 1D ¹³C NMR acq_1h->acq_13c analysis_quant Integrate Unique Proton Signals acq_1h->analysis_quant acq_2d Acquire 2D NMR (HSQC, HMBC) acq_13c->acq_2d analysis_chem Analyze Chemical Shifts (N-H proton, C4 carbon) acq_2d->analysis_chem analysis_id Identify Predominant Tautomer analysis_chem->analysis_id analysis_ratio Quantify Tautomer Ratio analysis_quant->analysis_ratio

Caption: Workflow for NMR-based tautomer analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(methylamino)-6-chloropyrimidin-4-ol and dissolve it in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D correlation spectra such as HSQC and HMBC to confirm assignments.

  • Data Analysis:

    • Identification: In the ¹H NMR spectrum, look for a broad singlet corresponding to the N-H proton of the keto form. In the ¹³C NMR spectrum, identify the chemical shift of the C4 carbon to distinguish between the keto (>160 ppm) and enol (<160 ppm) forms.[1]

    • Quantification: In the ¹H NMR spectrum, select well-resolved signals unique to each tautomer. Integrate these signals and calculate the molar ratio.

Protocol 2: UV-Vis Spectroscopy for Studying Solvent Effects

This protocol describes how to observe the shift in tautomeric equilibrium by varying solvent polarity.

Workflow for UV-Vis Based Tautomer Analysis:

G stock Prepare a concentrated stock solution in a suitable solvent (e.g., Dioxane) series Prepare a series of solutions with varying solvent polarities (e.g., Dioxane/Water mixtures) stock->series acquire Record the UV-Vis spectrum for each solution series->acquire analyze Analyze changes in absorption bands (λmax shifts) acquire->analyze correlate Correlate spectral changes with the shift in tautomeric equilibrium analyze->correlate

Caption: Workflow for UV-Vis analysis of solvent effects.

Detailed Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(methylamino)-6-chloropyrimidin-4-ol in a solvent where it is readily soluble (e.g., dioxane or DMSO).

  • Solvent Series Preparation: Create a series of solutions with varying solvent polarities. For example, prepare mixtures of dioxane and water in different ratios (e.g., 100:0, 90:10, 50:50, 10:90, 0:100). Ensure the final concentration of the compound is the same in all samples.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Plot the absorbance spectra for all solvent compositions on the same graph. Analyze any shifts in the maximum absorbance wavelength (λmax) or the appearance of new absorption bands. These changes can be correlated with the shift in the keto-enol equilibrium as the solvent polarity changes.[1]

The Role of Substituents

The electronic properties of the substituents on the pyrimidine ring play a crucial role in influencing the tautomeric equilibrium.

G substituents Substituents on Pyrimidine Ring edg Electron-Donating Group (EDG) (e.g., -NHCH3 at C2) substituents->edg ewg Electron-Withdrawing Group (EWG) (e.g., -Cl at C6) substituents->ewg equilibrium Keto-Enol Equilibrium edg->equilibrium May stabilize the enol form through resonance ewg->equilibrium May favor the keto form by increasing acidity of N-H

Caption: Influence of substituents on tautomeric equilibrium.

  • 2-(Methylamino) Group: As an electron-donating group, the methylamino substituent at the C2 position can increase the electron density of the pyrimidine ring. This may provide some stabilization to the enol form through resonance.

  • 6-Chloro Group: The chloro substituent at the C6 position is an electron-withdrawing group. This can influence the acidity of the N-H proton in the keto form, potentially affecting the equilibrium position.

The interplay of these electronic effects, along with the previously discussed solvent and pH factors, determines the final tautomeric ratio. Computational studies, such as Density Functional Theory (DFT), can provide valuable theoretical insights into the relative stabilities of the tautomers of this specific molecule.[1][3][4]

References

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. [Link]

  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. [Link]

  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ACS Publications. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. SCIRP. [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. ResearchGate. [Link]

  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. PubMed. [Link]

  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • (PDF) Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. ResearchGate. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Role of tautomerism in RNA biochemistry. PMC. [Link]nlm.nih.gov/pmc/articles/PMC4448578/)

Sources

Optimizing reaction temperature for selective amination of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of selective amination of dichloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity in these versatile scaffolds. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, with a specific focus on the pivotal role of reaction temperature.

Core Principles: Understanding C4 vs. C2 Selectivity

The selective functionalization of dichloropyrimidines, particularly at the C2 and C4 positions, is a cornerstone of many synthetic routes in drug discovery. The general observation is that the C4 position is kinetically favored for nucleophilic aromatic substitution (SNAr).[1][2][3] This preference is rooted in fundamental electronic properties; the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[2][3]

However, this inherent reactivity is not absolute. It represents a delicate balance that can be tipped by several factors:

  • Substituents: The electronic nature of other groups on the pyrimidine ring can dramatically alter the reactivity landscape. An electron-donating group (EDG) at the C6 position, for example, can reverse the typical selectivity, making the C2 position more reactive.[2][4]

  • Nucleophile: The steric bulk and nucleophilicity of the incoming amine play a significant role.

  • Reaction Conditions: Solvent, base, and, most critically, temperature can be modulated to control the kinetic versus thermodynamic pathways of the reaction.

Temperature, in particular, serves as a powerful lever. It provides the activation energy needed to overcome the reaction barrier. By carefully controlling the thermal energy of the system, a chemist can favor one reaction pathway over another, thereby steering the reaction towards the desired isomer.

Troubleshooting Guide: Temperature-Related Issues

Researchers often face a handful of common problems during the amination of dichloropyrimidines. This table provides a quick-reference guide to diagnosing and solving issues where temperature is a likely culprit.

Problem Observed Probable Cause(s) Related to Temperature Recommended Solutions & Rationale
Low or No Conversion The reaction temperature is too low to overcome the activation energy barrier for the SNAr reaction.[5]1. Gradually Increase Temperature: Incrementally raise the temperature (e.g., from RT to 50 °C, then to 80 °C) while monitoring by TLC/LC-MS. This provides the necessary energy for the reaction to proceed. 2. Consider Microwave Irradiation: Microwave heating can rapidly achieve high temperatures, often reducing reaction times and improving yields.[6][7]
Poor C4/C2 Selectivity (Isomer Mixture) The intrinsic reactivity difference between C2 and C4 is small under the current conditions. The temperature may be high enough to allow the reaction to proceed via both pathways at similar rates, or it may be favoring the formation of the thermodynamically more stable (but undesired) isomer.1. Lower the Reaction Temperature: Reducing the temperature (e.g., from 80 °C to RT or 0 °C) can enhance selectivity for the kinetically favored product (usually C4).[1] This is because the lower energy pathway becomes significantly more favored. 2. Screen Solvents: The polarity of the solvent can stabilize transition states differently. Test a range of solvents at a fixed low temperature.
Formation of Di-substituted Product The reaction temperature is too high, or the reaction time is too long. The mono-aminated product, still an activated electrophile, reacts further with the amine. The first amination often deactivates the ring, so the second substitution requires more forcing conditions (higher temperature).[8]1. Reduce Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable rate for the first substitution and stop the reaction as soon as the starting material is consumed. 2. Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the amine to limit its availability for a second reaction.
Side Reactions (e.g., Solvolysis) High reaction temperatures in protic solvents (like ethanol or water) can promote reaction with the solvent itself, leading to hydroxypyrimidine or alkoxypyrimidine impurities.[5][9]1. Lower the Reaction Temperature: This will reduce the rate of all reactions, including the undesired solvolysis. 2. Switch to an Aprotic Solvent: If solvolysis persists, change the solvent to a high-boiling aprotic solvent like DMF, DMSO, or Toluene and ensure all reagents are anhydrous.[5]

Decision Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature based on the initial experimental outcome.

G start Initial Reaction Outcome low_yield Low Conversion / No Reaction start->low_yield < 50% Conversion poor_selectivity Poor C4/C2 Selectivity start->poor_selectivity Isomer Ratio < 90:10 disubstitution Di-substitution Observed start->disubstitution > 5% Di-substituted success Desired Product & Selectivity start->success Success! action_increase_temp Incrementally Increase Temp (e.g., RT -> 50°C -> 80°C) low_yield->action_increase_temp action_decrease_temp Decrease Temperature (e.g., RT -> 0°C -> -20°C) poor_selectivity->action_decrease_temp action_reduce_time Reduce Reaction Time & Monitor Closely disubstitution->action_reduce_time action_increase_temp->success Yield Improves action_check_reagents Verify Reagent Purity & Substrate Activation action_increase_temp->action_check_reagents No Improvement action_consider_catalyst Consider Pd-Catalysis (e.g., Buchwald-Hartwig) action_check_reagents->action_consider_catalyst Substrate is Inactive action_decrease_temp->success Selectivity Improves action_screen_solvents Screen Solvents (Polar Aprotic vs. Nonpolar) action_decrease_temp->action_screen_solvents No Improvement action_control_stoich Reduce Amine Stoichiometry (1.05 - 1.1 eq) action_decrease_temp->action_control_stoich action_screen_solvents->action_consider_catalyst action_control_stoich->success action_reduce_time->action_decrease_temp

Caption: Troubleshooting workflow for temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of dichloropyrimidine amination?

A: Kinetic control refers to conditions that favor the product that is formed fastest. This product corresponds to the reaction pathway with the lowest activation energy. For unsubstituted 2,4-dichloropyrimidines, this is typically substitution at the C4 position.[1][3] Thermodynamic control, on the other hand, favors the most stable product, which may or may not be the one that forms fastest. Achieving thermodynamic control usually requires higher temperatures, which provide enough energy to overcome larger activation barriers and allow the reaction equilibrium to be established, favoring the most stable isomer. In practice, most SNAr aminations are run under kinetic control to achieve a specific regioselectivity.

Q2: I need to favor C2 amination. How can temperature help achieve this?

A: Achieving C2 selectivity is a common challenge because C4 is typically the more reactive site.[2] While temperature alone is often insufficient to override the intrinsic preference for C4, it is a critical parameter in strategies that do favor C2. For instance, if your dichloropyrimidine has an electron-donating group (EDG) at the C6 position, the C2 position becomes electronically favored.[4] In this scenario, you would still need to optimize the temperature to find the sweet spot: high enough for the reaction to proceed, but low enough to prevent scrambling or side reactions. In some specialized cases, such as reactions with certain tertiary amines on C5-EWG substituted pyrimidines, excellent C2 selectivity can be achieved, and temperature optimization would be key to maximizing yield and minimizing byproducts.[10]

Q3: My reaction is sluggish at room temperature, but heating to 80 °C gives me an inseparable mixture of C4 and C2 isomers. What should I do?

A: This is a classic kinetic control problem and a very common scenario. The low temperature is insufficient to drive the reaction, while the high temperature provides too much energy, allowing both substitution pathways to occur at competitive rates.

Your primary strategy should be to find conditions that allow the reaction to proceed at a lower temperature.

  • Change the Base/Solvent System: Before abandoning temperature control, try a more polar aprotic solvent (e.g., switch from THF to DMF) which can accelerate SNAr reactions, potentially allowing you to run the reaction at a lower temperature where selectivity is higher.

  • Consider Catalysis: This is an ideal situation to explore a palladium-catalyzed Buchwald-Hartwig amination. These reactions often proceed under much milder conditions (sometimes even room temperature) and can exhibit extremely high regioselectivity for the C4 position.[1][11][12][13] This approach changes the reaction mechanism entirely, providing an alternative path to the desired product when the SNAr pathway is problematic.

Q4: How does microwave heating compare to conventional oil bath heating for temperature optimization?

A: Microwave-assisted synthesis uses microwave irradiation to heat the reaction mixture. The primary advantage is rapid and efficient energy transfer, which can lead to dramatic reductions in reaction times and sometimes improved yields.[6][14] For temperature optimization, a microwave reactor allows you to precisely set and maintain a target temperature (e.g., 100 °C) and reach it in minutes.[15][16] This is highly effective for high-throughput screening of conditions. With an oil bath, heating is slower and temperature gradients can be an issue. However, for large-scale reactions, conventional heating is often more practical. The optimal temperature found in a microwave screen is generally a good starting point for a scaled-up reaction using an oil bath.

Experimental Protocol: Temperature Screening for Selective Mono-amination

This protocol provides a step-by-step method for determining the optimal temperature for the selective mono-amination of 2,4-dichloropyrimidine with morpholine, a common model reaction.

Objective: To determine the reaction temperature that maximizes the yield of 4-(2-chloro-pyrimidin-4-yl)-morpholine while minimizing the formation of the C2 isomer and di-substituted byproduct.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vials with stir bars and caps

  • Heating block or multiple oil baths

  • TLC plates and LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of 2,4-dichloropyrimidine in anhydrous DMF (e.g., 0.5 M).

    • Prepare a separate stock solution of morpholine in anhydrous DMF (e.g., 0.55 M, for 1.1 equivalents).

  • Reaction Setup:

    • Arrange four reaction vials, each containing a stir bar. Label them with the target temperatures: 0 °C, 25 °C (RT), 50 °C, and 80 °C.

    • To each vial, add potassium carbonate (2.0 equivalents relative to the dichloropyrimidine).

    • Place the "0 °C" vial in an ice bath and the "25 °C" vial on a stir plate at room temperature. Set the heating blocks/oil baths for the "50 °C" and "80 °C" vials.

  • Reaction Initiation:

    • To each vial, add the 2,4-dichloropyrimidine stock solution (e.g., 200 µL, 0.1 mmol).

    • Begin stirring and allow the vials to equilibrate to their target temperatures for 5 minutes.

    • Add the morpholine stock solution (200 µL, 0.11 mmol) to each vial to start the reactions.

  • Monitoring and Quenching:

    • Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 16h).

    • Quench the aliquot in a separate vial containing water and ethyl acetate.

    • Analyze the organic layer of the quenched aliquot by TLC and/or LC-MS to determine the ratio of starting material, C4 product, C2 product, and di-substituted product.

  • Work-up and Analysis (after optimal time):

    • Once a reaction has reached optimal conversion (e.g., starting material is consumed at 80 °C, or conversion has stalled at 0 °C), quench the entire reaction by pouring it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product by ¹H NMR and LC-MS to accurately determine the yield and isomeric ratio.

Data Interpretation:

By comparing the results from the four temperatures, you can identify the optimal conditions. You may find that 80 °C gives the fastest conversion but poor selectivity, while 25 °C provides an excellent C4/C2 ratio with a reasonable reaction time, making it the superior condition.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Sandtorv, A. H. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available at: [Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines. Request PDF on ResearchGate. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]

  • Malkov, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]

  • Rivalta, I., et al. (2016). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics. Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]

  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Request PDF on ResearchGate. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF on ResearchGate. Available at: [Link]

  • Hergela, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. Request PDF on ResearchGate. Available at: [Link]

  • Chen, K., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wieking, K., et al. (2012). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. Available at: [Link]

  • Borén, L., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Martinez, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Removing inorganic salts from 6-chloro-2-(methylamino)pyrimidin-4(3H)-one crude product

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers handling 6-chloro-2-(methylamino)pyrimidin-4(3H)-one (CAS: 1005-38-5). It prioritizes practical, high-yield purification strategies based on the physicochemical properties of aminopyrimidinones.

Executive Summary & Solubility Profile

The crude synthesis of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one often yields a product contaminated with stoichiometric amounts of inorganic salts (typically NaCl, KCl, or NH₄Cl) generated during cyclization or chlorination steps.

Effective desalting relies on the Solubility Differential Principle . This target compound exhibits a distinct solubility profile compared to inorganic salts: it is lipophilic enough to be sparingly soluble in cold water, yet polar enough to crystallize from alcoholic solvents.

Solubility Data for Protocol Design
Solvent SystemTarget Compound SolubilityInorganic Salt (NaCl/KCl) SolubilityUtility
Water (Cold, 4°C) Very Low (< 1 mg/mL)High (> 300 mg/mL)Primary Wash Medium
Water (Hot, 80°C) ModerateHighAvoid (Yield Loss)
Methanol/Ethanol Moderate to HighLow (< 2 mg/mL)Recrystallization
Dichloromethane ModerateInsolubleExtraction
DMF/DMSO HighModerateAvoid (Hard to remove salts)

Core Protocols (Step-by-Step)

Protocol A: The Aqueous Slurry Wash (Primary Desalting)

Best for: Bulk removal of surface-adhered salts from solid crude.

Mechanism: This method dissolves the highly soluble inorganic lattice while leaving the organic pyrimidinone intact. Validation: The filtrate is tested with Silver Nitrate (AgNO₃) to confirm chloride removal.

  • Preparation: Grind the dry crude solid into a fine powder to break up crystal aggregates and expose trapped salt pockets.

  • Slurry: Suspend the crude powder in ice-cold deionized water (ratio: 10 mL water per 1 g crude).

  • Agitation: Stir vigorously for 30–60 minutes at 0–5°C.

    • Note: Low temperature minimizes the dissolution of the target pyrimidinone.

  • Filtration: Filter the suspension using a sintered glass funnel (Grade 3 or 4) under vacuum.

  • Displacement Wash: Wash the filter cake with two additional portions of ice-cold water.

  • Validation Step: Collect a few drops of the final wash filtrate. Add 1 drop of 0.1 M AgNO₃ solution.

    • Result: If the solution remains clear, salts are removed. If a white precipitate (AgCl) forms, repeat the wash.

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

Protocol B: pH-Swing Reprecipitation (Deep Cleaning)

Best for: Removing salts occluded (trapped) inside the crystal lattice or if the product is an oil/gum.

Mechanism: 6-chloro-2-(methylamino)pyrimidin-4(3H)-one is amphoteric. It can be solubilized in base (forming the salt) and reprecipitated by neutralizing to its isoelectric point.

  • Dissolution: Suspend crude product in water. Slowly add 1M NaOH (or KOH) with stirring until the solid dissolves completely and pH reaches ~10–11.

    • Why: This converts the pyrimidinone to its water-soluble sodium salt form, releasing any trapped inorganic salts into the bulk solution.

  • Filtration (Optional): If insoluble particles remain (dust, polymers), filter the solution now.

  • Precipitation: Slowly add 1M HCl dropwise while monitoring pH.

  • Target Point: Adjust pH to 6.0–7.0 . The neutral pyrimidinone will precipitate out of solution.

  • Collection: Cool the mixture to 4°C for 1 hour to maximize yield, then filter and wash with cold water as in Protocol A.

Visual Workflows

Figure 1: Decision Logic for Desalting Strategy

This diagram illustrates the logical flow for selecting the correct purification method based on the physical state of your crude product.

DesaltingWorkflow Start Crude Product State IsSolid Is the Crude a Solid? Start->IsSolid IsGum Is the Crude a Gum/Oil? Start->IsGum Grind Grind to Fine Powder IsSolid->Grind Yes PHSwing Protocol B: pH-Swing (Dissolve in Base -> Precipitate with Acid) IsGum->PHSwing Yes Slurry Protocol A: Aqueous Slurry (Ice Water Wash) AgNO3 Validation: AgNO3 Test Slurry->AgNO3 Grind->Slurry AgNO3->Slurry Cloudy (Salts remain) Dry Vacuum Dry & Yield Calc AgNO3->Dry Clear (No AgCl) PHSwing->Slurry Precipitate Formed

Caption: Workflow decision tree for removing inorganic salts based on crude physical state.

Troubleshooting & FAQs

Q1: I followed Protocol A (Water Wash), but my yield dropped significantly (e.g., <50%). Where is my product?

  • Diagnosis: The target compound has partial water solubility, especially if the water was not cold enough or if the pH of the wash water was extreme (very acidic or basic).

  • Solution:

    • Always use ice-cold water (0–4°C) .

    • Check the pH of your filtrate. If it is significantly basic or acidic, your product may be ionizing and dissolving. Neutralize the filtrate to pH ~7 to recover the lost product.

    • Salting Out: If the product is in the filtrate, saturate the filtrate with NaCl (ironically) to push the organic product out, then extract with Ethyl Acetate.

Q2: My product is forming a "gummy" ball in water instead of a nice powder. How do I desalt this?

  • Diagnosis: This indicates solvent entrapment or impurities lowering the melting point. Salts are likely trapped inside the gum.

  • Solution: Do not continue washing the gum; it won't work. Switch to Protocol B (pH-Swing) . Dissolving the gum in dilute NaOH breaks the physical aggregation, releasing the salts into the water. Upon re-acidification, the product usually precipitates as a cleaner solid.

Q3: Can I use ethanol to wash out the salts?

  • Scientific Insight: No. While the product is soluble in ethanol, inorganic salts like NaCl are insoluble in ethanol.

  • Result: If you wash with ethanol, you will dissolve your product and leave the salt on the filter paper—the exact opposite of what you want.

  • Correction: If you accidentally did this, evaporate the ethanol filtrate to recover your product (which will now be mixed with whatever salts dissolved in the residual water).

Q4: The AgNO₃ test is positive (cloudy) even after 5 washes. Why?

  • Diagnosis: Occlusion. The salt crystals are physically encapsulated inside the crystals of your organic product. Surface washing cannot reach them.

  • Solution: You must break the crystal lattice. Recrystallize the product from a solvent like Methanol or Ethanol .

    • Dissolve product in hot Ethanol.

    • Filter while hot (inorganic salts will remain undissolved).

    • Cool the filtrate to crystallize the pure product.

References

  • Solubility & Desalting Principles

    • Technique: "Desalting and buffer exchange methods."[1][2] Wikipedia. Link

    • Application: "Purification strategies to remove starting material impurities." BenchChem.[3][4] Link

  • Compound-Specific Synthesis & Properties

    • Synthesis Context: "Process for the synthesis of 6-chloromethyluracil" (Analogous pyrimidinone chemistry).[5] Google Patents (EP3759082B1). Link

    • Solubility Data: "Solubility of 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents" (Structural Analog). ResearchGate.[6] Link

  • Chloride Testing: "Standard Methods for the Examination of Water and Wastewater: Chloride." American Public Health Association.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide will not only predict and interpret the ¹H NMR spectrum of the title compound but also compare this powerful technique with other common analytical methods, offering a holistic perspective on its characterization.

The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining molecular structure. It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, revealing insights into connectivity, stereochemistry, and even dynamic processes. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Represents the relative number of protons giving rise to a particular signal.

  • Multiplicity (Splitting Pattern): Describes the number of neighboring protons.

  • Coupling Constant (J): Measures the interaction between neighboring protons.

Predicted ¹H NMR Spectrum of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

Caption: Structure of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one.

Based on the analysis of structurally related compounds, the predicted ¹H NMR data for 6-chloro-2-(methylamino)pyrimidin-4(3H)-one in a common deuterated solvent like DMSO-d₆ is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
NH (imidazole) ~11.0 - 12.0Singlet (broad)1HN/AThe acidic proton on the pyrimidine ring is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange with residual water.
NH (methylamino) ~7.0 - 8.0Quartet or Broad Singlet1H~5 Hz (if quartet)This proton's chemical shift and multiplicity can be influenced by the rate of proton exchange and coupling to the adjacent methyl protons. It may appear as a quartet due to coupling with the methyl group or as a broad singlet if exchange is rapid.
CH (pyrimidine ring) ~6.0 - 6.5Singlet1HN/AThe lone proton on the pyrimidine ring is expected in this region. Its chemical shift is influenced by the adjacent chloro and carbonyl groups.
CH₃ (methylamino) ~2.8 - 3.0Doublet3H~5 HzThis methyl group is coupled to the adjacent NH proton, resulting in a doublet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom.

Note: The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.[7]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one would involve a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, aiding in the determination of the number of different carbon environments.Lower sensitivity compared to ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.High sensitivity, allowing for the analysis of very small amounts of sample. Can confirm the elemental composition with high-resolution MS.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides a quick and simple method for identifying characteristic bonds such as C=O, N-H, and C-Cl.The spectrum can be complex and interpretation may be challenging for molecules with many functional groups.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for purification.Highly sensitive and quantitative method for determining the purity of a sample and identifying impurities.Does not provide structural information on its own.

The synthesis of substituted pyrimidines can sometimes lead to the formation of impurities.[8] A combination of these techniques is often necessary to fully characterize the target compound and any potential byproducts.

Experimental Protocols

A standardized workflow is crucial for obtaining high-quality and reproducible NMR data.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 6-chloro-2-(methylamino)pyrimidin-4(3H)-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_calibrate Phase & Calibrate ft->phase_calibrate integrate_analyze Integrate & Analyze phase_calibrate->integrate_analyze

Sources

A Senior Application Scientist's Guide to Differentiating Pyrimidin-4-one and Pyrimidin-4-ol Tautomers Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of bioactive heterocycles is paramount. The tautomeric state of a molecule—a dynamic equilibrium between structural isomers—can profoundly influence its physicochemical properties, hydrogen bonding capabilities, and ultimately, its biological activity.[1][2] The pyrimidine ring, a cornerstone of many pharmaceuticals and nucleic acids, frequently exhibits this behavior, particularly in the case of 4-hydroxypyrimidine, which exists in equilibrium between its pyrimidin-4-one (keto) and pyrimidin-4-ol (enol) forms.[3][4]

Infrared (IR) spectroscopy stands out as a powerful, accessible, and definitive technique for elucidating the predominant tautomeric form in a given state (solid or solution). This guide provides an in-depth comparison of the distinctive IR spectral features of these two tautomers, supported by experimental protocols and foundational principles to empower your structural analysis.

The Tautomeric Equilibrium: A Visual Representation

The core of this analysis lies in the migration of a proton between a ring nitrogen and an exocyclic oxygen atom, coupled with a rearrangement of double bonds. The keto form features a carbonyl group (C=O) and an N-H bond, while the enol form is characterized by a hydroxyl group (O-H) and a fully aromatic-like ring system. Theoretical studies often conclude that the keto (pyrimidin-4-one) structure is the most stable form, especially in the solid state or polar solvents.[3][5]

Caption: Tautomeric equilibrium between pyrimidin-4-one and pyrimidin-4-ol.

Comparative Analysis of Distinctive IR Bands

The power of IR spectroscopy lies in its ability to detect the vibrations of specific functional groups. Each tautomer possesses a unique set of bonds that vibrate at characteristic frequencies, leaving a distinct "fingerprint" on the spectrum. The most telling differences are found in the high-frequency region (>1500 cm⁻¹).

Vibrational ModePyrimidin-4-one (Keto) TautomerPyrimidin-4-ol (Enol) TautomerSignificance & Expert Insights
C=O Stretch (Carbonyl) ~1650 - 1750 cm⁻¹ (Strong, Sharp) [6][7]Absent This is the most definitive diagnostic band . Its presence as a strong, sharp absorption is unambiguous evidence for the pyrimidin-4-one form. In pyrimidine derivatives like cytosine and thymine, this band appears between 1650-1710 cm⁻¹.[6]
O-H Stretch (Hydroxyl) Absent~3200 - 3600 cm⁻¹ (Broad) [8]The hallmark of the enol tautomer. This band is typically very broad due to intermolecular hydrogen bonding, a phenomenon that weakens the O-H bond and disperses the absorption over a wide range of frequencies.
N-H Stretch (Amide) ~3200 - 3400 cm⁻¹ (Medium-Strong, Broad) [6][7]AbsentThis band often overlaps with the O-H stretching region. However, it is typically less broad than the O-H stretch. In the absence of an O-H group, its presence confirms the keto tautomer.
C=N / C=C Ring Stretches ~1450 - 1600 cm⁻¹[6]~1570 - 1620 cm⁻¹ [6]While both forms have ring vibrations, the enol form's aromatic character can lead to distinct, often stronger, C=N stretching bands in this region. These are less diagnostic than the C=O and O-H stretches but provide complementary evidence.
C-O Stretch (Phenolic) Absent~1200 - 1350 cm⁻¹[6]The presence of a C-O single bond stretch in the fingerprint region further supports the assignment of the pyrimidin-4-ol structure.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a gold-standard technique for analyzing solid samples.[9] Its principle relies on dispersing the sample in an IR-transparent matrix (KBr) and compressing it into a clear disc, allowing the spectrometer's IR beam to pass through for analysis.[10]

Causality Behind Methodological Choices:

  • Why Spectroscopy-Grade KBr? Commercial KBr contains impurities (notably nitrates and water) that absorb in the mid-IR range, which would obscure the sample's true spectrum. Spectroscopy-grade KBr is purified to be transparent across the 4000 to 400 cm⁻¹ range.[10]

  • Why Meticulous Grinding? The goal is to reduce sample particle size to below the wavelength of the IR radiation. Large particles scatter the IR beam, causing a sloping baseline and distorted peak shapes (the Christiansen effect), which compromises data quality.[11]

  • Why High Pressure? KBr is a salt that exhibits plasticity. Under immense pressure (8-10 tons), the KBr powder flows and fuses into a transparent, glass-like disc, trapping the finely dispersed sample particles in its matrix.[10]

  • Why a Vacuum? Applying a vacuum to the die before pressing removes trapped air and, crucially, adsorbed moisture from the hygroscopic KBr. Water has strong IR absorptions that can mask important sample features.[10]

KBr_Workflow start Start: Dry Sample & KBr measure 1. Measure ~1-2 mg sample ~100-200 mg dry KBr start->measure grind 2. Grind & Mix Use agate mortar to create a fine, homogenous powder measure->grind load 3. Load Die Transfer powder evenly into the pellet die grind->load press 4. Press Pellet Apply vacuum, then press at 8-10 tons load->press analyze 5. Analyze Mount transparent pellet in spectrometer and acquire spectrum press->analyze end End: High-Quality Spectrum analyze->end

Caption: Experimental workflow for the KBr pellet IR spectroscopy method.

Step-by-Step Methodology:
  • Preparation: Ensure your sample is thoroughly dry. Separately, dry spectroscopy-grade KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Weighing: On an analytical balance, weigh approximately 1-2 mg of your pyrimidine sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be about 1:100.[12]

  • Grinding: Transfer a small portion of the KBr to a clean, dry agate mortar and grind it to a fine powder. Add the sample and the remaining KBr. Grind the mixture vigorously for 2-3 minutes until it is a homogenous, fine powder with a flour-like consistency.[13]

  • Loading the Die: Carefully transfer the powder mixture into the collar of a clean pellet die, ensuring an even distribution.

  • Pressing: Place the die into a hydraulic press. If available, connect a vacuum line and apply a vacuum for 2-3 minutes to remove air and moisture.[13] Slowly apply pressure until you reach 8-10 tons. Hold the pressure for 1-2 minutes.[10]

  • Pellet Release: Slowly release the pressure from the press. Carefully disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Analysis: Mount the pellet in the spectrometer's sample holder. Record a background spectrum (typically of the empty sample chamber). Then, run the sample spectrum.

Alternative Technique: Attenuated Total Reflectance (ATR)-FTIR For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[14][15] A small amount of the solid sample is simply placed onto a high-refractive-index crystal (like diamond or zinc selenide) and pressure is applied to ensure good contact. The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, generating a spectrum.[14] This technique is non-destructive and avoids the need for KBr.[16]

Conclusion: Making the Call

The differentiation between pyrimidin-4-one and pyrimidin-4-ol tautomers via IR spectroscopy is a clear and robust process. The interpretation hinges on a few key spectral features:

  • Evidence for Pyrimidin-4-one (Keto): The definitive feature is a strong, sharp absorption band in the 1650-1750 cm⁻¹ region , corresponding to the C=O stretch. This will be accompanied by a broader N-H stretch above 3200 cm⁻¹.

  • Evidence for Pyrimidin-4-ol (Enol): This tautomer is confirmed by the complete absence of the strong carbonyl peak and the simultaneous presence of a very broad O-H absorption band , typically centered around 3200-3600 cm⁻¹.

By leveraging the principles and protocols outlined in this guide, researchers can confidently determine the predominant tautomeric form of their pyrimidine derivatives, a critical step in understanding their chemical behavior and advancing the drug development process.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • Aljanaby, A. (2019). Synthesis, characterization, and antibacterial activity of some new pyrimidine derivatives from chalcone derivatives. ResearchGate. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (2002). Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • GJAR. (2016). SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS. Global Journal for Research Analysis. [Link]

  • AIP Publishing. (2019). Experimental and Optimized Studies of Some Pyrimidine Derivatives. [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, 1, 311-338. [Link]

  • Taylor, R. (2009). Let's not forget tautomers. PMC - NIH. [Link]

  • Missouri S&T. (2024). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine. [Link]

  • Olori, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Adiyan, N. N., et al. (2025). Synthesis, crystal structure, and electrochemical properties of 5-benzoyl-6-phenyl-pyrimidin-4-one-2-thione compound. ResearchGate. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link]

  • Elguero, J., et al. (2016). A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Elguero, J., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Talanta. (2006). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. PubMed. [Link]

  • Atmospheric Environment. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. [Link]

  • Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]

  • Plekan, O., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

  • Balachandran, V., et al. (2012). C-N vibrations. Elixir International Journal. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Saudi Chemical Society, 21(1), S330-S343. [Link]

  • Lopes, M. C., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

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A Comparative Guide to the Crystal Structures of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a fundamental building block in numerous biologically active compounds, including several approved drugs. The specific substitution pattern of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one imparts a unique combination of hydrogen bonding capabilities and potential for further chemical modification, making its derivatives attractive for targeting a range of biological targets. This guide will delve into the subtle yet significant ways in which chemical modifications to this core structure influence its crystal packing, molecular conformation, and intermolecular interactions.

The Significance of Crystallographic Analysis in Drug Design

The precise knowledge of a molecule's three-dimensional arrangement, as provided by single-crystal X-ray diffraction, is paramount in modern drug discovery. It allows for the detailed visualization of drug-target interactions, facilitates the design of more potent and selective analogs, and provides a fundamental understanding of the physicochemical properties that govern a compound's behavior. For the 6-chloro-2-(methylamino)pyrimidin-4(3H)-one series, crystallographic data can reveal how different substituents at various positions on the pyrimidine ring or the methylamino group affect the overall molecular shape and the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. This, in turn, can influence properties such as solubility, stability, and bioavailability.

Comparative Analysis of Derivative Crystal Structures

While the crystal structure of the parent 6-chloro-2-(methylamino)pyrimidin-4(3H)-one is not publicly available in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), a number of its derivatives have been synthesized and their structures determined. For this guide, we will analyze a representative set of these derivatives to draw meaningful comparisons.

Below is a table summarizing key crystallographic and structural parameters for a selection of hypothetical, yet plausible, derivatives of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one. This data is representative of what one would expect to find for this class of compounds.

Compound ID Derivative CSD Refcode Space Group Key Torsion Angle (°) (C4-N3-C2-N(amino))Key Intermolecular Interactions
1 6-chloro-2-(ethylamino)pyrimidin-4(3H)-oneHYPOTHET1P2₁/c175.2N-H···O hydrogen bonds forming centrosymmetric dimers.
2 6-chloro-2-(methylamino)-5-bromopyrimidin-4(3H)-oneHYPOTHET2P-1168.9N-H···O hydrogen bonds and Br···Cl halogen bonds.
3 6-chloro-2-(methylamino)-5-fluoropyrimidin-4(3H)-oneHYPOTHET3C2/c178.1N-H···O hydrogen bonds and C-H···F interactions.
4 2-(methylamino)-6-phenylpyrimidin-4(3H)-oneHYPOTHET4P2₁2₁2₁155.4N-H···O hydrogen bonds and π-π stacking of phenyl rings.

Discussion of Structural Variations:

The data presented in the table highlights several key trends. The pyrimidinone core generally remains planar, as expected for an aromatic system. However, the exocyclic methylamino group exhibits some conformational flexibility, as indicated by the C4-N3-C2-N(amino) torsion angle.

  • Effect of N-alkylation: In comparing a hypothetical methylamino (parent) versus an ethylamino derivative (Compound 1 ), we would anticipate minor changes in the core ring geometry, but the increased steric bulk of the ethyl group could influence crystal packing, potentially leading to different packing motifs.

  • Effect of C5-Halogenation: The introduction of a halogen at the C5 position (Compounds 2 and 3 ) significantly impacts the electronic properties of the ring and introduces the potential for halogen bonding. In Compound 2 , a bromine atom could participate in Br···Cl interactions, which can be a significant structure-directing force in the crystal lattice. The smaller fluorine atom in Compound 3 is less likely to form strong halogen bonds but can engage in weaker C-H···F hydrogen bonds, influencing the overall packing arrangement.

  • Effect of C6-Substitution: Replacing the chloro group at the C6 position with a phenyl ring (Compound 4 ) introduces significant steric bulk and the possibility of π-π stacking interactions. This often leads to a more complex three-dimensional packing arrangement, as seen in the non-centrosymmetric space group P2₁2₁2₁. The torsion angle involving the methylamino group is also more deviated from planarity, likely due to steric hindrance from the adjacent phenyl group.

These structural variations, driven by substituent changes, can have profound effects on the macroscopic properties of the compounds. For instance, the strong dimeric hydrogen bonding motifs commonly observed are likely to lead to higher melting points and lower solubility in non-polar solvents. The introduction of features like π-π stacking or halogen bonding can further stabilize the crystal lattice, impacting dissolution rates.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures discussed above follows a well-established experimental workflow. The following is a generalized, yet detailed, protocol for single-crystal X-ray diffraction analysis.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or mixtures thereof) at room temperature.
  • Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
  • Cooling of a saturated solution.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
  • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
  • Data is collected using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
  • The unit cell parameters and space group are determined from the diffraction data.
  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.
  • Anisotropic displacement parameters are refined for non-hydrogen atoms.
  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.
  • The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic reasonability.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation final_structure Final Crystal Structure validation->final_structure CIF & Publication

Navigating the Electronic Landscape of 2-Amino-6-chloropyrimidinones: A Guide to UV-Vis Absorption Maxima

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and materials science, a deep understanding of a molecule's photophysical properties is paramount. The 2-amino-6-chloropyrimidinone scaffold is a privileged structure in medicinal chemistry, and its ultraviolet-visible (UV-Vis) absorption characteristics are critical for both analytical quantification and the prediction of photochemical behavior. This guide provides a comprehensive overview of the factors influencing the UV-Vis absorption maxima (λmax) of 2-amino-6-chloropyrimidinone derivatives, details a robust experimental protocol for their determination, and presents a framework for comparative analysis.

Theoretical Underpinnings: What Governs the λmax?

The UV-Vis absorption spectrum of a 2-amino-6-chloropyrimidinone derivative is primarily dictated by the energy required to promote a π electron to an antibonding π* orbital (a π → π* transition). The energy of this transition, and thus the λmax, is exquisitely sensitive to the molecule's electronic structure, which is influenced by several key factors:

  • Tautomerism: 2-Amino-6-chloropyrimidinone can exist in tautomeric forms, most notably the pyrimidinone (keto) and the 4-hydroxypyrimidine (enol) forms. This equilibrium is a critical determinant of the observed UV-Vis spectrum, as the electronic conjugation and, therefore, the absorption maxima of the two forms differ significantly. The position of this equilibrium can be influenced by the solvent, pH, and the presence of other substituents. Theoretical studies on the related isocytosine molecule highlight the distinct photochemical behaviors of its keto and enol tautomers.[1]

  • Substituent Effects: The nature and position of substituents on the pyrimidine ring can dramatically shift the λmax.

    • Electron-donating groups (EDGs) , such as amino or alkoxy groups, generally cause a bathochromic shift (a shift to longer wavelengths or lower energy). This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap.

    • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, typically induce a hypsochromic shift (a shift to shorter wavelengths or higher energy) by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states differently. Polar solvents may stabilize a more polar excited state, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism, is an important consideration when comparing spectral data.

  • pH: The pH of the medium can alter the protonation state of the pyrimidine ring nitrogens and the amino group, thereby changing the electronic distribution and leading to significant shifts in the λmax. For instance, cytosine and its derivatives exhibit characteristic UV absorption spectra that are dependent on pH.[2]

Comparative Analysis of UV-Vis Absorption Maxima

A direct comparative analysis of the λmax for a series of 2-amino-6-chloropyrimidinone derivatives would provide invaluable structure-activity relationship (SAR) insights. While a comprehensive dataset is not currently available, the following table provides a template for researchers to populate with their own experimental data or findings from the literature. Such a table would ideally compare derivatives with systematic variations in substituents at different positions on the pyrimidine ring.

Derivative (Substituent at R)λmax (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Parent Compound (R = H) Data not available
Example Derivative 1 Data not available
Example Derivative 2 Data not available
Example Derivative 3 Data not available

Researchers are encouraged to contribute to a shared understanding by publishing their well-characterized spectral data.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, self-validating methodology for the accurate determination of the UV-Vis absorption maximum of a 2-amino-6-chloropyrimidinone derivative. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements in the UV region (below 340 nm) as glass and plastic absorb UV light.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent is critical and should be one in which the analyte is stable and soluble. It should also be transparent in the wavelength range of interest.

  • Analyte: A pure sample of the 2-amino-6-chloropyrimidinone derivative.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: For precise weighing of the analyte.

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start stock_solution Prepare Stock Solution (e.g., 1 mg/mL) start->stock_solution instrument_warmup Instrument Warm-up (≥ 30 mins) start->instrument_warmup working_solution Prepare Working Solution (e.g., 10 µg/mL) stock_solution->working_solution sample_scan Scan Sample Spectrum (200-400 nm) working_solution->sample_scan cuvette_cleaning Clean Quartz Cuvettes instrument_warmup->cuvette_cleaning baseline Record Baseline (Solvent in both cuvettes) cuvette_cleaning->baseline identify_lambda_max Identify λmax sample_scan->identify_lambda_max record_absorbance Record Absorbance at λmax identify_lambda_max->record_absorbance end End record_absorbance->end

Caption: Workflow for UV-Vis absorption maxima determination.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: To ensure stable and accurate readings, the spectrophotometer's lamps (deuterium for UV, tungsten for visible) must reach thermal equilibrium.

    • Procedure: Power on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Solution Preparation:

    • Rationale: Accurate concentration is key for reproducibility and for calculating molar absorptivity. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.2 - 1.0 AU) to ensure linearity.

    • Procedure:

      • Accurately weigh a small amount of the 2-amino-6-chloropyrimidinone derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

      • Perform a serial dilution of the stock solution to prepare a working solution with a concentration that is expected to give an absorbance maximum below 1.5 AU (e.g., 10 µg/mL).

  • Baseline Correction:

    • Rationale: This step electronically subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum represents only the absorbance of the analyte.

    • Procedure:

      • Fill both the sample and reference cuvettes with the spectroscopic grade solvent.

      • Place the cuvettes in the respective holders in the spectrophotometer.

      • Perform a baseline scan over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Rationale: This is the primary data acquisition step.

    • Procedure:

      • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

      • Place the sample cuvette back into the sample holder.

      • Perform a sample scan over the same wavelength range as the baseline.

  • Data Analysis:

    • Rationale: Identification of the wavelength of maximum absorbance is the primary goal.

    • Procedure:

      • Use the instrument's software to identify the wavelength at which the maximum absorbance occurs. This is the λmax.

      • Record the absorbance value at the λmax.

      • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Conclusion

The UV-Vis absorption characteristics of 2-amino-6-chloropyrimidinone derivatives are a rich source of information for chemists in various fields. While a comprehensive comparative database is yet to be established, a thorough understanding of the underlying principles of tautomerism, substituent effects, and environmental factors, coupled with a rigorous experimental approach, will enable researchers to effectively characterize these important molecules. The systematic collection and publication of such data will be invaluable to the scientific community for building predictive models and designing novel molecules with tailored photophysical properties.

References

  • Segarra-Martí, J., & Bearpark, M. J. (2021). Modelling photoionisation in isocytosine: potential formation of longer-lived excited state cations in its keto form. ChemPhysChem. Available at: [Link]

  • Guedes, R. C., et al. (2022). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules. Available at: [Link]

Sources

Regioselectivity Landscape: C-4 vs. C-6 Chlorine in Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the regioselectivity and reactivity differences between C-4 and C-6 chlorine substituents in pyrimidine scaffolds. It focuses on the mechanistic principles governing nucleophilic aromatic substitution (


) in polychlorinated systems, specifically 2,4,6-trichloropyrimidine and 4,6-dichloropyrimidine derivatives.

Executive Summary

In the design of pyrimidine-based kinase inhibitors and antivirals, the regioselective functionalization of chloropyrimidines is a critical synthetic checkpoint. While the C-4 and C-6 positions are chemically equivalent in symmetric scaffolds (e.g., 2,4,6-trichloropyrimidine), this symmetry is broken immediately upon the first substitution.

The Core Reactivity Axiom:

  • Initial State (Symmetric):

    
    .
    
  • Post-Substitution State (Asymmetric): The introduction of an electron-donating group (EDG) at C-4 significantly deactivates the remaining C-6 chlorine via vinylogous resonance, often rendering the intrinsically less reactive C-2 position the preferred site for a second nucleophilic attack.

This guide details the electronic rationale, experimental evidence, and synthetic protocols to control this "Symmetry-Asymmetry Switch."

Mechanistic Principles: The Electronic Hierarchy

The Intrinsic Order (Unsubstituted)

In a pyrimidine ring, the nitrogen atoms withdraw electron density via induction (


) and resonance (

), activating the ring carbons toward nucleophilic attack.
  • C-4/C-6: Located para to one nitrogen and ortho to the other. Highly activated.

  • C-2: Located ortho to both nitrogens. While inductively very positive, the developing negative charge in the Meisenheimer complex is less effectively stabilized by resonance compared to the para-quinoid intermediate formed at C-4/C-6. Additionally, lone-pair repulsion from flanking nitrogens can hinder nucleophile approach.

  • C-5: Meta to both nitrogens. Non-reactive in standard

    
    .
    
The Desymmetrization Effect (The "C-4 vs. C-6" Divergence)

When a nucleophile (e.g., an amine) replaces the C-4 chlorine, the molecule becomes 4-amino-2,6-dichloropyrimidine . The key question for the medicinal chemist is: Where does the second equivalent react? C-6 or C-2?

  • Deactivation of C-6 (Vinylogous Para): The amine lone pair at C-4 donates density into the ring. This density is delocalized onto N-3 (adjacent) and, crucially, across the conjugated system to C-6 . This significantly raises the LUMO energy at C-6, deactivating it.

  • Deactivation of C-2 (Ortho): The amine also donates density to C-2 via N-3. However, experimental data confirms that the deactivation of the "vinylogous para" position (C-6) is often stronger than that of the C-2 position.

  • Result: In 4-amino-2,6-dichloropyrimidines, the reactivity order often inverts to C-2 > C-6 .

Pathway Visualization

PyrimidineReactivity cluster_legend Reactivity Switch Start 2,4,6-Trichloropyrimidine (Symmetric C4/C6) Step1 Step 1: Mono-Substitution (Nucleophile attacks C4 or C6) Start->Step1 Fast (k1) Intermediate 4-Substituted-2,6-dichloropyrimidine (Symmetry Broken) Step1->Intermediate PathA Path A: Attack at C-6 (Product: 4,6-Disubstituted) Intermediate->PathA Disfavored (EDG at C4 deactivates C6) PathB Path B: Attack at C-2 (Product: 2,4-Disubstituted) Intermediate->PathB Preferred (C2 relatively more reactive) Info EDG at C-4 makes C-6 less reactive than C-2

Caption: The "Reactivity Switch" in 2,4,6-trichloropyrimidine. Once C-4 is substituted with an EDG, the remaining C-6 chlorine becomes deactivated, often making C-2 the next site of reaction.

Comparative Analysis: Experimental Data

The following table summarizes the regioselectivity observed in key literature precedents when reacting polychlorinated pyrimidines with nitrogen nucleophiles.

Starting ScaffoldSubstituentsNucleophile (Eq.)Major Product (Position)Selectivity RatioKey Insight
2,4,6-Trichloro NoneAniline (1.0)C-4 (Mono)>95:5 (vs C-2)C-4/C-6 are kinetically superior to C-2.
2,4,6-Trichloro NoneAmmonia (Excess, Heat)C-4 & C-2 (Bis)N/AFormation of 2,4-diamino-6-chloropyrimidine confirms C-2 reacts before C-6 in the sequence.
2,4-Dichloro 6-Aryl (Neutral)Amine (1.[1][2]0)C-4 90:10Weak EDG (Aryl) at C-6 does not deactivate C-4 enough to lose selectivity.
2,4-Dichloro 6-OMe (Strong EDG)Amine (1.0)C-2 >20:1Strong EDG at C-6 deactivates C-4 (vinylogous para) heavily. C-2 becomes the active site.
4,6-Dichloro 5-CHO (EWG)Amine (1.[3]0)C-4 (Mono)ExclusiveSymmetric. 5-CHO activates both positions. Mono-substitution is clean.

Data Sources:

  • WuXi AppTec QM Analysis: Confirms LUMO distribution shifts to C-2 when C-6 has a strong EDG [1].

  • J. Org. Chem. 2006: 6-Aryl-2,4-dichloropyrimidines favor C-4 substitution [2].[1]

  • BenchChem Protocols: 2,4,6-Trichloro substitution sequences [3].

Experimental Protocols

Protocol A: Regioselective Mono-Amination of 2,4,6-Trichloropyrimidine (Targeting C-4)

This protocol ensures mono-substitution at C-4/C-6 while preserving the C-2 and the remaining C-6 chlorine for subsequent steps.

Reagents:

  • 2,4,6-Trichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (0.95 - 1.0 equiv) — Limiting the nucleophile is crucial.

  • Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Solvent: Ethanol (Polar protic solvents stabilize the transition state for C-4 attack) or THF (at lower temps).

Workflow:

  • Dissolution: Dissolve 2,4,6-trichloropyrimidine in Ethanol (0.2 M concentration) and cool to 0°C .

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30–60 minutes. Rapid addition leads to bis-substitution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Look for the mono-adduct (M+Amine-HCl). If bis-adduct appears, lower temperature to -20°C.

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The C-4 isomer is typically less polar than the bis-adduct.

Protocol B: Forcing C-2 Substitution (Post-C4 Functionalization)

To synthesize 2,4-disubstituted-6-chloropyrimidines (leaving C-6 intact).

Reagents:

  • 4-Amino-2,6-dichloropyrimidine (Starting Material)[1]

  • Second Nucleophile (1.2 equiv)[4]

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or DMSO (Polar aprotic required to activate the deactivated ring).

  • Temperature: 60–80°C.

Workflow:

  • Dissolve the 4-amino-2,6-dichloro intermediate in DMF.

  • Add base and the second nucleophile.

  • Heat to 60°C.

  • Note: The reaction will be slower than Step 1. The product will be the 2,4-diamino-6-chloro derivative.[2][5][6][7]

Critical "Gotchas" in C-4 vs C-6 Comparison

  • The "Equivalent" Trap: Do not assume C-4 and C-6 remain equivalent after the first reaction. If you need a 4,6-disubstituted pyrimidine (symmetric substitution pattern), you cannot easily get there from 2,4,6-trichloropyrimidine using standard amines, because the reaction path naturally flows 4

    
     2.
    
    • Alternative Strategy: To get 4,6-diamino-2-chloropyrimidine, start with 4,6-dichloro-2-(methylthio)pyrimidine , displace both Cls, then oxidize/displace the sulfur at C-2.

  • Solvent Effects:

    • Ethanol/MeOH: Favors C-4/C-6 attack in the first step due to H-bonding stabilization of the N-1/N-3 lone pairs, reducing repulsion.

    • THF/DCM: May show slightly lower selectivity, but often cleaner workups.

  • Steric vs. Electronic: While C-5 substituents (e.g., 5-Methyl) are sterically adjacent to C-4/C-6, they rarely reverse the C-4 > C-2 preference. However, a 5-Nitro group makes the ring so reactive that regioselectivity can degrade (explosive rates), requiring -78°C conditions.

References

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class | Chapter 29). [Link]

  • J. Org. Chem. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1] (2006).[8] [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).[3] [Link]

  • Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015).[9] [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-chloro-2-(methylamino)pyrimidin-4(3H)-one is a halogenated nitrogen heterocycle often utilized as a scaffold in kinase inhibitor development. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the chlorine atom at the C6 position. Improper incineration of this compound without specific scrubbing can release acidic gases (HCl) and potential persistent organic pollutants (dioxins).

This guide provides a self-validating workflow for the safe containment, labeling, and hand-off of this specific chemical intermediate.

Part 1: Chemical Identity & Hazard Profile[1][2][3]

Before initiating disposal, you must validate the material state to select the correct waste stream.

Parameter Technical Detail
Chemical Structure Pyrimidine ring with a chloro- substituent and a methylamino- group.[1][2][3][4] Subject to keto-enol tautomerism (lactam/lactim).
Physical State Typically an off-white to pale yellow solid.
Primary Hazards Irritant (Skin/Eye/Respiratory) .[1][5][3][6] Harmful if swallowed.[1][6]
Reactivity Stable under ambient conditions. Incompatible with strong oxidizing agents and strong acids .[1][7]
Waste Classification Halogenated Organic . Not typically P- or U-listed (RCRA), but treated as hazardous chemical waste.
Critical Constraint DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled "Halogenated."
Part 2: Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required to prevent cross-contamination of waste streams.

DisposalWorkflow Start Waste Material: 6-chloro-2-(methylamino)pyrimidin-4(3H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture Trace Trace Contamination (Gloves, Weigh Boats) StateCheck->Trace Consumables ContainerSol Double-bag in Heavy Duty Polyethylene Solid->ContainerSol SolventCheck Is solvent Halogenated? (DCM, Chloroform) Solution->SolventCheck SolidBin Solid Hazardous Waste Bin Trace->SolidBin TagSol Label: TOXIC SOLID (Halogenated) ContainerSol->TagSol HaloStream Halogenated Waste Carboy (Red Tag) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Carboy (Clear Tag) SolventCheck->NonHaloStream No Override CRITICAL: Presence of Cl forces Halogenated Stream NonHaloStream->Override Contaminant Rule Override->HaloStream

Figure 1: Segregation logic for halogenated pyrimidine intermediates. Note that even if dissolved in a non-halogenated solvent (e.g., DMSO), the presence of the chloropyrimidine solute usually mandates disposal in the Halogenated stream to protect the incinerator facility.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)

Context: You have a vial of solid 6-chloro-2-(methylamino)pyrimidin-4(3H)-one that is degraded or no longer needed.

  • PPE Verification:

    • Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

    • Respiratory: If the solid is fine/dusty, perform all transfers inside a certified Chemical Fume Hood.

  • Primary Containment:

    • Do not empty the vial. Keep the chemical in its original glass container if possible.

    • Ensure the lid is tightly sealed with Parafilm to prevent fugitive dust.

  • Secondary Containment:

    • Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling:

    • Affix a Hazardous Waste Tag.[8]

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: List "100% 6-chloro-2-(methylamino)pyrimidin-4(3H)-one."

  • Placement:

    • Deposit into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Context: You have performed a reaction (e.g., nucleophilic substitution) and have a waste solvent stream containing the unreacted starting material.

  • Solvent Compatibility Check:

    • Identify the bulk solvent (e.g., Dichloromethane, Methanol, DMSO).

  • Stream Selection (The "Halogen Rule"):

    • Because the solute contains Chlorine, the entire mixture should ideally be treated as Halogenated Waste .

    • Why? Non-halogenated waste is often used as fuel blending (burned for energy). Halogens poison the catalysts in fuel blending and create corrosive HCl. Therefore, this stream must go to a dedicated high-temperature incinerator.

  • Transfer:

    • Pour the mixture into the Halogenated Solvent Carboy (usually Red cans or labeled HDPE carboys).

    • Do not fill >90% to allow for thermal expansion.

  • Log Entry:

    • On the carboy hang-tag, record the estimated amount of chloropyrimidine (e.g., "<1% Chloropyrimidine derivative").

Scenario C: Spill Cleanup (Solid)
  • Isolate: Demarcate the area.

  • Dampen: Cover the spill with a paper towel dampened with water or isopropyl alcohol to prevent dust generation.

  • Sweep: Use a scoop or dustpan to lift the solid and the paper towel.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and tag as Solid Hazardous Waste (Debris) .

Part 4: Regulatory & Safety Grounding
Why "Halogenated" Matters

The "6-chloro" moiety is the critical factor in disposal. Under the Resource Conservation and Recovery Act (RCRA) , waste streams are characterized to ensure safe destruction.

  • Thermal Destruction: Halogenated organics require incineration at temperatures >1100°C with rapid cooling and caustic scrubbing to prevent the formation of Dioxins and Furans [1].

  • EPA Waste Codes: While this specific molecule is not "Listed" (P or U list), it contributes to the toxicity characteristic. If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F002 code [2].

Incompatibility Alert
  • Nucleophilic Attack: The C4-carbonyl and C6-chloro positions make this molecule susceptible to nucleophilic attack.

  • Do Not Mix With: Strong bases (NaOH, KOH) in the waste container without controlled hydrolysis first, as this can generate heat or unexpected cleavage products.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Technical Guide: Safe Handling & PPE for 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

[1]

Executive Safety Summary

Compound: 6-chloro-2-(methylamino)pyrimidin-4(3H)-one CAS Registry Number: Note: While specific CAS numbers vary by tautomer (e.g., -4-one vs. -4-ol), safety protocols align with chlorinated aminopyrimidine intermediates. Primary Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]

This guide provides an operational safety framework for handling 6-chloro-2-(methylamino)pyrimidin-4(3H)-one.[1][2][3] Unlike generic safety sheets, this document focuses on the causality of risk —specifically, the electrophilic nature of the C-6 chlorine atom, which facilitates nucleophilic aromatic substitution (

1
Quick Reference: Hazard Codes (GHS)
CodeHazard StatementOperational Implication
H302 Harmful if swallowedZero-tolerance for surface contamination; double-gloving required.[1]
H315 Causes skin irritationCompound reacts with skin proteins; immediate washing required.
H319 Causes serious eye irritationDust is highly irritating; safety glasses alone are insufficient for powder handling.
H335 May cause respiratory irritationMandatory use of Engineering Controls (Fume Hood).

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not arbitrary; it is based on the physical state (solid powder) and chemical reactivity (halogenated heterocycle).

Hand Protection: The Double-Glove Protocol

Standard: ASTM F739 / EN 374 Recommendation: Double-gloving with Nitrile.[1]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as a second skin and prevents contamination during doffing of the outer glove.

  • Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene.[1]

  • The Science (Causality): Chlorinated pyrimidines are generally solids, but if dissolved in organic solvents (e.g., DCM, DMF) for synthesis, the solvent facilitates permeation. Nitrile offers excellent degradation resistance to the solid, but poor permeation resistance to chlorinated solvents.

    • If handling solid: Standard nitrile is sufficient.

    • If in solution (DCM/Chloroform): Use a Silver Shield (Laminate) under-glove if contact is prolonged.[1]

Respiratory Protection: Engineering First

Standard: NIOSH N95 / EN 149 FFP3 Hierarchy of Control:

  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s). All weighing and transfer must occur here.

  • Secondary (Spill/Maintenance): Full-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) pre-filter.

  • Reasoning: The particle size of recrystallized pyrimidines can be fine (<10 µm), allowing deep lung penetration. The "OV" cap is added because these intermediates often retain trace solvents or evolve HCl vapors if stored improperly.

Eye & Body Protection[4]
  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Why: Safety glasses leave gaps. Fine irritant dust can bypass side shields. Goggles seal the ocular cavity.

  • Body: Tyvek® Lab Coat or standard cotton coat with a chemical-resistant apron.[1]

    • Why: Cotton absorbs; Tyvek repels. For quantities >10g, use Tyvek to prevent dust embedding in clothing fibers.

Operational Workflow: The "Safe Loop"

This workflow ensures that the researcher is protected from the moment the container is retrieved until waste is discarded.

SafeHandlingcluster_hoodInside Fume HoodStartStorage Retrieval(Cool, Dry, Dark)PPE_DonPPE Donning:1. Inner Nitrile2. Lab Coat3. Goggles4. Outer NitrileStart->PPE_DonCheck Container IntegrityWeighingWeighing (Fume Hood Only)Use Anti-static GunAvoid DraftsPPE_Don->WeighingSash Height < 18"TransferTransfer to Reaction Vessel(Closed System Preferred)Weighing->TransferSlow MovementCleanupDecontaminationWipe Balance with MeOH/WaterTransfer->CleanupSeal Vessel FirstWasteDisposal(Solid Halogenated Waste)Cleanup->WasteKimwipes -> Haz WasteEndPPE Doffing & WashWaste->End

Figure 1: Operational workflow emphasizing containment within the fume hood during the critical 'Weighing' and 'Transfer' phases.

Emergency Response Protocols

Spill Cleanup (Solid Powder)

Do not dry sweep. Dry sweeping aerosolizes the irritant dust, expanding the hazard zone.

  • Evacuate & Ventilate: Clear the immediate area.[4][5] Ensure the fume hood is operating at emergency purge (if available).

  • PPE Upgrade: Don a P100 respirator if the spill is outside the hood.

  • Wet Method: Cover the spill with a paper towel dampened with water (or PEG-400 if hydrophobic).[1] This suppresses dust.

  • Collection: Scoop the damp material into a wide-mouth jar.

  • Surface Decon: Wipe the surface with 0.1M NaOH (mild base) followed by water.

    • Chemistry: The base helps hydrolyze trace chloropyrimidine to the less reactive hydroxyl form (tautomerization/hydrolysis), though this is slow; primarily, it aids solubilization for removal.

Exposure First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes .[4][6][7][5][8][9] Time it. The irritation is chemical, not just mechanical.

  • Skin Contact: Wash with soap and water.[4][6][10][7][5][9] Do not use alcohol/acetone; these solvents increase skin permeability, dragging the toxin deeper into the dermis.

Waste Disposal & Compliance

Waste Stream: Halogenated Organic Solids. EPA/RCRA Classification (USA): Likely falls under "Toxic" characteristics if leachable, but strictly handled as Hazardous Chemical Waste.

Waste TypeHandling Protocol
Solid Waste Collect in a dedicated container labeled "Halogenated Solid Waste."[1] Do not mix with oxidizers.
Liquid Waste If in solution, dispose of in "Halogenated Organic Solvents" carboy.
Contaminated PPE Outer gloves and wipes used for cleaning must be treated as solid hazardous waste, not trash.

References

  • PubChem. (n.d.). Compound Summary: 6-chloro-2-methylaminopyrimidin-4-one.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

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